N1-Glutathionyl-spermidine disulfide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZDPYSWPSKSP-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N12O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
discovery and characterization of N1-Glutathionyl-spermidine disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Glutathionyl-spermidine disulfide and its reduced form, N1-glutathionylspermidine, are pivotal molecules within the unique trypanothione-based redox system of trypanosomatid parasites. These organisms, responsible for diseases such as leishmaniasis, Chagas disease, and African sleeping sickness, rely on this pathway for defense against oxidative stress, making its components attractive targets for novel drug development. This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of this compound. It includes a summary of quantitative data, detailed experimental protocols for its isolation and synthesis, and visualizations of its role in the broader metabolic context of trypanosomatids.
Discovery and Initial Characterization
The discovery of N1-glutathionylspermidine arose from studies into the biosynthesis of trypanothione [N1,N8-bis(glutathionyl)spermidine] in the insect trypanosomatid Crithidia fasciculata. Initial labeling studies using [3H]spermidine revealed that a significant portion of the intracellular spermidine was incorporated into peptide conjugates. The major component of these conjugates was identified as N1-glutathionylspermidine.[1] It was observed that this compound is present in all growth phases of C. fasciculata.[1] Further investigations demonstrated that cell-free extracts of C. fasciculata could catalyze the conversion of spermidine to both N1-glutathionylspermidine and trypanothione in the presence of glutathione (GSH) and ATP, establishing N1-glutathionylspermidine as a key intermediate in the biosynthesis of trypanothione.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C34H66N12O10S2 | CymitQuimica |
| Molecular Weight | 867.09 g/mol | CymitQuimica |
Biological Role and Signaling Pathway
N1-Glutathionyl-spermidine is a central intermediate in the trypanothione biosynthesis pathway, which is essential for the survival of trypanosomatid parasites. This pathway provides the reducing equivalents necessary to combat oxidative stress and for various metabolic processes, including DNA synthesis. The synthesis of trypanothione from glutathione and spermidine occurs in two sequential ATP-dependent steps. In some trypanosomatids, like Crithidia fasciculata, these steps are catalyzed by two distinct enzymes: glutathionylspermidine synthetase (GspS) and trypanothione synthetase (TryS).[2] However, in other species like Trypanosoma cruzi, a single enzyme, TcTryS, can catalyze both reactions.[3]
The overall pathway involves the initial conjugation of a glutathione molecule to spermidine to form N1-glutathionylspermidine, followed by the addition of a second glutathione molecule to form trypanothione. The oxidized form, trypanothione disulfide, is then reduced by the NADPH-dependent enzyme trypanothione reductase, thus maintaining the cellular thiol-redox balance.
Quantitative Data
The following tables summarize key quantitative data related to N1-glutathionylspermidine and the enzymes involved in its metabolism.
Table 1: Cellular Concentrations of Thiol Metabolites in Trypanosoma cruzi
| Strain | Glutathione (nmol/g fresh weight) | N1-Glutathionylspermidine (nmol/g fresh weight) | Trypanothione (nmol/g fresh weight) |
| Tulahuén | 60.1 | 103.9 | 397.8 |
| DM 28c | 113.9 | 164.1 | 677.9 |
| LQ | 199.1 | 55.3 | 1100.5 |
| Data from Ariyanayagam and Fairlamb, 2001.[4] |
Table 2: Kinetic Parameters of Enzymes in Trypanothione Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |
| Trypanothione Synthetase | Crithidia fasciculata | ATP | 400 | - |
| Glutathione | 914 | - | ||
| Spermidine | 1070 | - | ||
| N1-Glutathionylspermidine | 20 | - | ||
| N8-Glutathionylspermidine | 7 | - | ||
| Trypanothione Synthetase (TcTryS) | Trypanosoma cruzi | Glutathione | 570 (Km), 1200 (Ki) | 3.4 |
| Spermidine | - | - | ||
| Glutathionylspermidine | - | - | ||
| MgATP | - | - | ||
| Data from Henderson et al., 1990 and Oza et al., 2002.[3][5] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound.
Isolation from Crithidia fasciculata
This protocol is adapted from the methods described by Fairlamb et al. (1986).[1]
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Harvest: Cultivate Crithidia fasciculata in a suitable medium to the desired cell density. Harvest the cells by centrifugation at 4°C.
-
Extraction: Resuspend the cell pellet in ice-cold 10% (w/v) trichloroacetic acid (TCA). Homogenize the suspension to ensure complete cell lysis and precipitation of proteins.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated material.
-
Neutralization: Carefully collect the supernatant and neutralize it by the addition of solid potassium carbonate (K2CO3) until the pH is between 6.5 and 7.0.
-
Purification by HPLC:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Apply the filtered extract to a reverse-phase HPLC column (e.g., a C18 column).
-
Elute the compounds using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Fraction Collection and Identification: Collect fractions and analyze them for the presence of N1-glutathionylspermidine. This can be achieved by comparing the retention time with a known standard or by subsequent characterization using mass spectrometry and NMR.
Chemical Synthesis of N1,N8-bis(glutathionyl)spermidine Disulfide
The following is a generalized protocol based on the "optimized chemical synthesis" described by Henderson et al. for the closely related N1,N8-bis(glutathionyl)spermidine disulfide, which can be adapted for the synthesis of the mono-substituted version.
Workflow Diagram:
Detailed Protocol:
-
Protection of Functional Groups: Start with appropriately protected glutathione and spermidine to ensure specific coupling. For example, the amino and carboxyl groups of glutathione that are not involved in the amide bond formation should be protected.
-
Coupling Reaction: Activate the carboxyl group of the protected glutathione using a suitable coupling agent (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide) and react it with one of the primary amino groups of spermidine. The stoichiometry can be controlled to favor mono-substitution.
-
Deprotection: Remove the protecting groups from the coupled product using appropriate chemical methods (e.g., acidolysis with trifluoroacetic acid).
-
Disulfide Bond Formation: Dissolve the deprotected thiol in a suitable buffer and induce disulfide bond formation through oxidation. This can be achieved by air oxidation or by using a mild oxidizing agent like iodine.
-
Purification: Purify the final product, this compound, using fast protein liquid chromatography (FPLC) or high-performance liquid chromatography (HPLC) on a suitable column (e.g., reverse-phase or ion-exchange).
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., D2O) to a concentration of 1-5 mM.
-
Adjust the pH of the solution to a desired value (e.g., pH 7.0) using deuterated acid or base.
NMR Experiments:
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to obtain an overview of the proton chemical shifts and to assess the purity of the sample.
-
2D 1H-1H COSY (Correlation Spectroscopy): Use to identify scalar-coupled protons within the same spin system, which helps in assigning the protons of the glutathione and spermidine moieties.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system, which is particularly useful for assigning the amino acid residues of glutathione.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can be used to determine the three-dimensional solution structure of the molecule.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of the protons and carbons by analyzing the correlation peaks in the 2D spectra.
-
Use the NOE data to generate distance restraints for molecular modeling and structure calculation.
Conclusion
This compound is a critical molecule in the unique redox metabolism of trypanosomatid parasites. Its role as a direct precursor to trypanothione places it at the heart of the parasite's defense against oxidative stress. The detailed understanding of its discovery, biosynthesis, and chemical properties, as outlined in this guide, provides a solid foundation for researchers in parasitology and drug development. The enzymes involved in its synthesis and the broader trypanothione pathway represent promising targets for the development of novel therapies against trypanosomatid-borne diseases. The experimental protocols provided herein offer a practical resource for the isolation, synthesis, and characterization of this important biomolecule, facilitating further research into its function and therapeutic potential.
References
- 1. The biosynthesis of trypanothione and N1-glutathionylspermidine in Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of glutathionylspermidine and trypanothione synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single enzyme catalyses formation of Trypanothione from glutathione and spermidine in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione and trypanothione in several strains of Trypanosoma cruzi: effect of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the trypanosomatid metabolite trypanothione: purification and characterization of trypanothione synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of N1-Glutathionyl-spermidine Disulfide in Trypanosoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthetic pathway of N1-Glutathionyl-spermidine disulfide, also known as trypanothione disulfide (TS₂), a critical molecule for the survival of Trypanosoma parasites. This unique redox system, absent in their mammalian hosts, presents a promising target for the development of novel chemotherapeutics against devastating diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and provides a visual representation of the pathway.
The Core Biosynthetic Pathway
The biosynthesis of trypanothione is a multi-step process that begins with the synthesis of its precursors, glutathione (GSH) and spermidine.
1.1. Glutathione Synthesis: Glutathione is synthesized from its constituent amino acids—glutamate, cysteine, and glycine—through the sequential action of two ATP-dependent enzymes:
-
γ-glutamylcysteine synthetase (γ-GCS): Catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.
-
Glutathione synthetase (GS): Catalyzes the ligation of glycine to γ-glutamylcysteine to form glutathione.
1.2. Spermidine Synthesis: Spermidine is a polyamine derived from the amino acids L-arginine and L-methionine. In Trypanosoma brucei, spermidine is synthesized from ornithine, which can be produced from arginine. The key enzymes in this pathway are:
-
Arginase: Converts arginine to ornithine.
-
Ornithine decarboxylase (ODC): Converts ornithine to putrescine.
-
Spermidine synthase: Catalyzes the formation of spermidine from putrescine and an aminopropyl group derived from decarboxylated S-adenosyl-L-methionine.
1.3. Trypanothione Synthesis: The final steps involve the ATP-dependent conjugation of two glutathione molecules to one spermidine molecule. In Trypanosoma, this process is primarily catalyzed by a single bifunctional enzyme, trypanothione synthetase (TryS) . This is in contrast to some other trypanosomatids like Crithidia fasciculata, which utilize two separate enzymes: glutathionylspermidine synthetase (GspS) and trypanothione synthetase.
The reaction proceeds in two steps, both catalyzed by TryS in Trypanosoma:
-
Formation of N1-glutathionylspermidine (Gsp): A molecule of glutathione is conjugated to spermidine.
-
Formation of Trypanothione (T(SH)₂): A second molecule of glutathione is added to N1-glutathionylspermidine.
The reduced form, trypanothione (T(SH)₂), is then oxidized to trypanothione disulfide (TS₂).
Quantitative Data
The following table summarizes the kinetic parameters of the key enzymes in the trypanothione biosynthetic pathway in Trypanosoma brucei.
| Enzyme | Substrate | Km (µM) | Ki (µM) | kcat (s⁻¹) | Reference |
| Trypanothione Synthetase (TryS) | Glutathione (GSH) | 34 | 1000 (substrate inhibition) | - | |
| ATP | 18 | - | - | ||
| Spermidine | 687 | - | - | ||
| N1-Glutathionylspermidine (Gsp) | 32 | - | - | ||
| γ-Glutamylcysteine Synthetase (γ-GCS) | L-Glutamate | 240 | - | 10 | |
| L-Cysteine | 690 | - | - | ||
| ATP | 70 | - | - | ||
| Glutathione (GSH) | - | 1100 (feedback inhibition) | - |
Experimental Protocols
3.1. Expression and Purification of Recombinant Trypanothione Synthetase (TryS)
This protocol is adapted from methodologies described for the expression and purification of recombinant TryS from Trypanosoma brucei and other trypanosomatids.
-
Gene Cloning and Expression Vector: The gene encoding TryS is amplified by PCR from T. brucei genomic DNA and cloned into a suitable expression vector, such as pET series vectors, often with a polyhistidine tag for affinity purification.
-
Bacterial Host and Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3) or Origami(DE3)). Cultures are grown in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged TryS is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The recombinant TryS is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.
-
Purity Assessment and Storage: The purity of the recombinant enzyme is assessed by SDS-PAGE. The purified enzyme is stored in a suitable buffer containing glycerol (e.g., 40% v/v) at -20°C or -80°C.
3.2. Trypanothione Synthetase (TryS) Activity Assay
This is a continuous spectrophotometric assay that measures the production of ADP, which is coupled to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.4
-
40 mM NaCl
-
10 mM MgCl₂
-
2 mM phosphoenolpyruvate
-
0.2 mM NADH
-
10 units/mL pyruvate kinase
-
20 units/mL lactate dehydrogenase
-
Varying concentrations of substrates (ATP, glutathione, and spermidine or glutathionylspermidine)
-
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of purified TryS.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously in a spectrophotometer at a constant temperature (e.g., 37°C).
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.
3.3. Trypanothione Reductase (TR) Coupled Assay for Inhibitor Screening
This high-throughput screening assay is designed to identify inhibitors of trypanothione reductase, a downstream enzyme that utilizes trypanothione.
-
Assay Principle: The assay measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid), Ellman's reagent) by the reduced trypanothione (T(SH)₂) produced by TR. The product, TNB (5-thio-2-nitrobenzoic acid), has a strong absorbance at 410-412 nm.
-
Reaction Mixture (in a 384-well plate):
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)
-
Trypanothione reductase (TR) (e.g., 0.2 mU)
-
Trypanothione disulfide (T[S]₂) (e.g., 6 µM)
-
DTNB (e.g., 100 µM)
-
Test compound (e.g., 25 µM)
-
-
Initiation: The reaction is initiated by the addition of NADPH (e.g., 150 µM).
-
Kinetic Measurement: The increase in absorbance at 410 nm is measured kinetically over a period of time (e.g., 12.5 minutes) at room temperature.
-
Data Analysis: The rate of TNB formation is calculated. The percentage of inhibition by the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Signaling Pathways and Logical Relationships
Below are diagrams generated using Graphviz (DOT language) to visualize the biosynthetic pathway of this compound and the experimental workflow for enzyme purification.
An In-depth Technical Guide to N1-Glutathionyl-spermidine Disulfide: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Glutathionyl-spermidine disulfide, also known as trypanothione disulfide, is a crucial molecule in the redox metabolism of trypanosomatid parasites, offering a unique target for antiparasitic drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological significance. Detailed experimental protocols for its chemical synthesis, purification, and analytical characterization are presented to facilitate further research and application in drug discovery.
Chemical Structure and Properties
This compound is a symmetrical disulfide composed of two molecules of glutathionyl-spermidine linked by a disulfide bridge. Each glutathionyl-spermidine unit consists of the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine) conjugated to a spermidine molecule via an amide bond at the N1 position of spermidine.
Chemical Structure:
Caption: Molecular composition of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H66N12O10S2 | |
| Molecular Weight | 867.09 g/mol | |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
| Synonyms | Trypanothione disulfide, [H-Glu(Cys-Gly-[3-(4-amino-butylamino)-propyl]-amide)-OH]2 | |
| CAS Number | 108081-77-2 | |
| Appearance | White Powder | |
| Purity | ≥95% | |
| Storage Conditions | Store at -20°C |
Biological Significance and Signaling Pathway
In trypanosomatids, this compound and its reduced form, trypanothione, constitute the primary defense mechanism against oxidative stress, a role played by the glutathione system in most other organisms. The trypanothione system is centered around the enzyme trypanothione reductase, which is essential for the survival of these parasites and absent in their mammalian hosts, making it a prime target for drug development.
The central pathway involves the NADPH-dependent reduction of this compound (trypanothione disulfide, T[S]2) to its dithiol form, trypanothione (T[SH]2), by trypanothione reductase. Trypanothione then donates its reducing equivalents to various peroxidases and reductases, detoxifying reactive oxygen species and maintaining the intracellular reducing environment.
Caption: The Trypanothione Reductase Signaling Pathway.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the optimized chemical synthesis of trypanothione disulfide. The synthesis involves the coupling of protected glutathione derivatives to spermidine, followed by deprotection and oxidation to form the disulfide.
Workflow:
Caption: Workflow for the chemical synthesis of this compound.
Detailed Methodology:
-
Peptide Coupling: Commercially available N-terminally and thiol-protected glutathione is activated (e.g., as an N-hydroxysuccinimide ester). This activated glutathione is then reacted with spermidine in an appropriate organic solvent (e.g., dimethylformamide) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a base (e.g., triethylamine). The reaction is typically stirred at room temperature for several hours.
-
Deprotection: The protecting groups are removed. For instance, acid-labile protecting groups can be cleaved by treatment with trifluoroacetic acid (TFA).
-
Reduction: To ensure all cysteine residues are in the free thiol form before oxidation, the deprotected product is treated with a reducing agent like dithiothreitol (DTT).
-
Oxidation: The free thiol groups are then oxidized to form the disulfide bridge. This can often be achieved by air oxidation in a slightly alkaline aqueous solution (pH ~8) over several hours.
-
Purification: The crude product is purified by Fast Protein Liquid Chromatography (FPLC).
Purification by Fast Protein Liquid Chromatography (FPLC)
FPLC is a medium-pressure liquid chromatography technique suitable for the purification of biomolecules. For this compound, a combination of size-exclusion and ion-exchange or reversed-phase chromatography can be employed.
Table 2: FPLC Purification Parameters
| Parameter | Condition |
| Column | Size-Exclusion (e.g., Sephadex G-25) followed by Reversed-Phase (e.g., C18) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient from 0% to 50% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and 280 nm |
Analytical Characterization
Reversed-phase HPLC is a powerful technique for assessing the purity of this compound.
Table 3: HPLC Analytical Parameters
| Parameter | Condition |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.
Table 4: ESI-MS Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 100-1500 m/z |
| Expected Ion | [M+H]+ at m/z 867.4 |
NMR spectroscopy is essential for the structural elucidation of this compound.
Table 5: Representative ¹H NMR Chemical Shifts (in D₂O)
| Proton Assignment | Chemical Shift (ppm) |
| Glutamate α-CH | ~3.8 |
| Glutamate β-CH₂ | ~2.1 |
| Glutamate γ-CH₂ | ~2.5 |
| Cysteine α-CH | ~4.5 |
| Cysteine β-CH₂ | ~3.0 |
| Glycine α-CH₂ | ~3.9 |
| Spermidine (propyl chain) | ~1.6 - 1.8 |
| Spermidine (butyl chain) | ~1.5 - 1.7 |
| Spermidine CH₂-N | ~2.8 - 3.2 |
Note: Exact chemical shifts can vary depending on the solvent, pH, and temperature.
Conclusion
This compound is a molecule of significant interest in the field of parasitology and drug development. Understanding its chemical properties and having robust protocols for its synthesis and analysis are critical for advancing research in this area. This guide provides a foundational resource for scientists and researchers, enabling them to further explore the therapeutic potential of targeting the unique trypanothione redox system.
N1-Glutathionyl-spermidine Disulfide: A Core Metabolite in Trypanosomatid Redox Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Glutathionyl-spermidine disulfide serves as a critical intermediate in the biosynthesis of trypanothione, the principal low molecular weight thiol redox metabolite in trypanosomatid parasites. These organisms, responsible for diseases such as leishmaniasis, Chagas disease, and African trypanosomiasis, possess a unique trypanothione-based antioxidant system that is absent in their mammalian hosts. This distinction renders the enzymes and intermediates of this pathway, including this compound, attractive targets for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the core aspects of this compound, including its biochemical properties, its role in redox signaling, quantitative data, and detailed experimental protocols relevant to its study.
Introduction
Trypanosomatids exhibit a unique thiol metabolism centered around trypanothione (N1,N8-bis(glutathionyl)spermidine) and its disulfide. This system replaces the glutathione/glutathione reductase system found in most other organisms, including humans. The biosynthesis of trypanothione is a two-step process catalyzed by the enzyme trypanothione synthetase. In the first step, glutathione is conjugated to spermidine to form glutathionylspermidine. The subsequent addition of a second glutathione molecule yields trypanothione. This compound is the oxidized, disulfide form of the intermediate glutathionylspermidine and is a key substrate for the enzyme trypanothione reductase. This enzyme maintains the reduced state of the trypanothione pool, which is essential for protecting the parasite from oxidative stress. Understanding the dynamics of this compound is therefore crucial for elucidating the redox biology of these pathogens and for the rational design of targeted therapies.
Physicochemical and Biochemical Properties
A summary of the key physicochemical and biochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C34H66N12O10S2 | [1][2] |
| Molecular Weight | 867.09 g/mol | [1][2] |
| CAS Number | 108081-77-2 | [1][] |
| Synonyms | [H-Glu(Cys-Gly-[3-(4-amino-butylamino)-propyl]-amide)-OH]2 | [1] |
| Key Enzyme | Trypanothione Reductase (Substrate) | [4][5] |
| Biological Role | Intermediate in trypanothione metabolism, redox signaling | [6] |
Quantitative Data
Precise intracellular concentrations of this compound are not extensively documented. However, data on related thiols in trypanosomatids provide a valuable context for its abundance and role.
Table 2: Thiol Concentrations in Trypanosoma brucei
| Thiol | Concentration (in procyclic forms) | Reference |
| Glutathione (GSH) | ~100 µM | [7] |
| Trypanothione [T(SH)2] | ~500 µM | [7] |
Table 3: Kinetic Parameters of Trypanothione Reductase with this compound
While specific Km and Vmax values are not consistently reported across the literature, studies indicate that this compound is a substrate for trypanothione reductase. It is noted to have a higher Km compared to trypanothione disulfide, suggesting a lower affinity of the enzyme for this intermediate.[4] The catalytic efficiency (kcat/Km) for N1-glutathionyl-N3-dimethylpropylaminedisulphide, a stable analogue, has been used as a reference for substrate specificity studies.[8]
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar trypanothione disulfide and may require optimization.[9]
Objective: To chemically synthesize this compound for use as a standard in analytical and enzymatic assays.
Materials:
-
Glutathione (oxidized form, GSSG)
-
Spermidine
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Glutathione: Dissolve oxidized glutathione (GSSG) and N-Hydroxysuccinimide (NHS) in anhydrous DMF. Cool the solution to 0°C and add Dicyclohexylcarbodiimide (DCC). Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Coupling with Spermidine: Add a solution of spermidine in DMF to the filtrate containing the activated GSSG. Stir the reaction mixture at room temperature for 24 hours.
-
Precipitation: Precipitate the crude product by adding diethyl ether. Collect the precipitate by centrifugation.
-
Purification: Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
Quantification of this compound by HPLC-MS/MS
This protocol is a general guideline and should be optimized for the specific instrumentation and experimental conditions.
Objective: To quantify the intracellular levels of this compound in trypanosomatid cultures.
Materials:
-
Trypanosomatid cell culture
-
N-ethylmaleimide (NEM)
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
-
Synthesized this compound as a standard
Procedure:
-
Sample Preparation:
-
Harvest approximately 1x10^8 trypanosomatid cells by centrifugation at 1500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
To prevent auto-oxidation of thiols, resuspend the cell pellet in a solution of 10 mM NEM in PBS and incubate for 10 minutes at room temperature.
-
Lyse the cells by adding ice-cold 80% methanol and vortexing vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
-
HPLC-MS/MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Set the mass spectrometer to operate in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragmentation ions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the synthesized this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Enzymatic Assay of Trypanothione Reductase Activity
Objective: To determine the kinetic parameters of trypanothione reductase with this compound as a substrate.
Materials:
-
Purified recombinant trypanothione reductase
-
This compound
-
NADPH
-
Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and varying concentrations of this compound.
-
Initiate the reaction by adding a known amount of trypanothione reductase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Relationships
The trypanothione redox system is central to the survival of trypanosomatids, and this compound is a key component of this system.
Caption: Biosynthesis and redox cycling of trypanothione.
The diagram illustrates the two-step synthesis of trypanothione from glutathione and spermidine, catalyzed by trypanothione synthetase, with N1-glutathionyl-spermidine as the intermediate. Both N1-glutathionyl-spermidine and trypanothione can be oxidized under conditions of oxidative stress. Trypanothione reductase utilizes NADPH to reduce the disulfide forms, including this compound, thereby maintaining a reduced intracellular environment essential for detoxification pathways.
Caption: Workflow for this compound quantification.
This workflow outlines the key steps for the quantitative analysis of this compound from trypanosomatid cell cultures. The critical step of thiol alkylation with NEM is included to prevent artifactual oxidation during sample preparation, ensuring accurate measurement of the disulfide form.
Conclusion
This compound is a metabolite of fundamental importance in the unique redox biology of trypanosomatid parasites. Its position as a key intermediate in the trypanothione biosynthetic pathway and as a substrate for trypanothione reductase highlights its potential as a target for novel anti-parasitic drug development. Further research into the precise quantification of its intracellular pools and its dynamic regulation will provide deeper insights into the mechanisms of redox homeostasis in these pathogens and may unveil new strategies for therapeutic intervention. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to this critical area of study.
References
- 1. This compound [ | 108081-77-2 | FG108363 [biosynth.com]
- 2. 108081-77-2|this compound|BLD Pharm [bldpharm.com]
- 4. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stress-Induced Protein S-Glutathionylation and S-Trypanothionylation in African Trypanosomes—A Quantitative Redox Proteome and Thiol Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tryparedoxin-coupled biosensor reveals a mitochondrial trypanothione metabolism in trypanosomes | eLife [elifesciences.org]
- 8. The glutamyl binding site of trypanothione reductase from Crithidia fasciculata: enzyme kinetic properties of gamma-glutamyl-modified substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR characterization of the trypanosomatid metabolite, N1,N8-bis(glutathionyl)spermidine disulphide (trypanothione disulphide) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Central Role of the Trypanothione System in Parasite Survival: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Parasitic protozoa of the Trypanosomatid family, including Leishmania and Trypanosoma, are the causative agents of severe diseases affecting millions worldwide. These organisms possess a unique thiol-based redox system centered on the molecule trypanothione (N¹,N⁸-bis(glutathionyl)spermidine), which is absent in their mammalian hosts. This system is essential for the parasite's defense against oxidative stress and for maintaining intracellular redox homeostasis, making it a highly attractive target for novel chemotherapeutic strategies. This technical guide provides an in-depth examination of the biological roles of trypanothione and its disulfide, the enzymatic pathways governing its synthesis and reduction, and its validation as a prime drug target. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge required for the rational design of next-generation antiparasitic agents.
Introduction: A Unique Redox System in Trypanosomatids
Trypanosomatid parasites, the agents of leishmaniasis, Chagas disease, and human African trypanosomiasis, must survive the potent oxidative burst generated by the host's immune system as a primary defense mechanism[1][2]. Unlike their mammalian hosts, which rely on a robust glutathione/glutathione reductase (GSH/GR) system, these parasites have evolved a unique and essential redox defense network[3][4]. This system is built around trypanothione [T(SH)₂], a conjugate of two glutathione molecules linked by a spermidine bridge[2][5].
The oxidized form, trypanothione disulfide (TS₂), is recycled back to its active, reduced dithiol form by the flavoenzyme trypanothione reductase (TR)[1][4]. The entire trypanothione pathway, from its synthesis to its function in neutralizing oxidants, is indispensable for parasite viability, and its absence in humans makes it an ideal target for selective drug design[3][4][6]. This guide will dissect the components of this critical pathway.
The Trypanothione Biosynthesis Pathway
The creation of trypanothione is a multi-step process that begins with the polyamine spermidine and the tripeptide glutathione[2]. The synthesis is catalyzed by the enzyme trypanothione synthetase (TryS), which covalently links two glutathione molecules to the primary amines of a single spermidine molecule in an ATP-dependent manner[7][8].
In some trypanosomatids, this process involves two distinct enzymatic steps. First, glutathionylspermidine synthetase (GspS) creates the intermediate N¹-glutathionylspermidine. Subsequently, TryS adds the second glutathione molecule to complete the synthesis of trypanothione[7][9]. However, in parasites like Trypanosoma cruzi, a single, bifunctional TryS enzyme catalyzes both steps[10]. This pathway is a critical control point for maintaining the parasite's antioxidant capacity.
Figure 1: Simplified biosynthesis of trypanothione from precursors.
Core Biological Functions of the Trypanothione System
Antioxidant Defense and the Redox Cycle
The primary role of the trypanothione system is to defend the parasite against oxidative damage[3]. Reduced trypanothione [T(SH)₂] serves as the principal electron donor for the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2][3]. This is accomplished through a redox cascade. T(SH)₂ reduces a small dithiol protein called tryparedoxin (TryX), which in turn provides the reducing equivalents for tryparedoxin peroxidase (TryP) to neutralize harmful hydroperoxides, such as hydrogen peroxide, converting them to water[3][4].
The resulting trypanothione disulfide (TS₂) is then reduced back to T(SH)₂ by the NADPH-dependent enzyme Trypanothione Reductase (TR)[1]. This cyclic process is the cornerstone of the parasite's antioxidant shield and is vital for its survival within the host[3].
Figure 2: The central antioxidant cycle powered by trypanothione.
Other Essential Metabolic Roles
Beyond direct antioxidant defense, the trypanothione system is integral to other vital cellular processes. It provides the necessary reducing equivalents for ribonucleotide reductase, an enzyme essential for DNA synthesis[3][11]. Furthermore, it participates in the detoxification of xenobiotics and the regeneration of other cellular thiols, solidifying its central role in maintaining the parasite's overall metabolic homeostasis[3][4].
The Trypanothione System as a Premier Drug Target
The rationale for targeting the trypanothione pathway is compelling. The entire system is both essential for parasite survival and absent from the human host, presenting a unique therapeutic window[1][6]. Inhibiting key enzymes within this pathway can selectively cripple the parasite's defense mechanisms, rendering it vulnerable to oxidative stress and unable to replicate.
The two most validated targets within this pathway are:
-
Trypanothione Reductase (TR): As the enzyme responsible for regenerating the active T(SH)₂, its inhibition leads to a rapid depletion of the parasite's antioxidant capacity[1][4].
-
Trypanothione Synthetase (TryS): Blocking the synthesis of trypanothione starves the system of its core molecule[8][12].
The structural differences between TR and its closest human homolog, glutathione reductase (GR), are significant enough to allow for the design of highly selective inhibitors[1].
Figure 3: The logic for targeting the parasite-specific trypanothione system.
Quantitative Data for Drug Discovery
Quantitative understanding of enzyme kinetics and inhibitor potency is crucial for effective drug development. The following tables summarize key parameters for enzymes in the trypanothione pathway and the efficacy of selected inhibitors.
Table 1: Kinetic Parameters of Key Pathway Enzymes
| Enzyme | Organism | Substrate | Km (μM) | Reference |
|---|---|---|---|---|
| Trypanothione Reductase | T. brucei | Trypanothione Disulfide | 11.4 | [13] |
| Trypanothione Reductase | T. cruzi | Trypanothione Disulfide | 50 | [13] |
| Trypanothione Reductase | T. brucei | NADPH | 0.77 | [13] |
| Trypanothione Synthetase | T. brucei | Glutathionylspermidine | 100 | [14] |
| Trypanothione Synthetase | T. brucei | Glutathione | 150 | [14] |
| Trypanothione Synthetase | T. brucei | ATP | 200 |[14] |
Table 2: Potency of Selected Inhibitors Against Trypanothione Pathway Enzymes
| Inhibitor | Target Enzyme | Organism | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Clomipramine | Trypanothione Reductase | T. brucei / T. cruzi | ~2-6 | [13] |
| Auranofin | Trypanothione Reductase | L. infantum | 9.68 | [15][16] |
| Compound 3 (Aminobenzoate) | Trypanothione Reductase | L. infantum | 7.51 | [17] |
| Ebselen | Trypanothione Synthetase | T. brucei | 2.6 | [14] |
| Calmidazolium chloride | Trypanothione Synthetase | T. brucei | 4.1 |[14] |
Table 3: Antiparasitic Activity of Selected Pathway Inhibitors
| Compound | Parasite | Parasite Stage | EC₅₀ / IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| DDD86243 | T. brucei | Bloodstream | 20 | [18] |
| Aminopropanone deriv. (1) | L. infantum | Promastigote | 12.44 | [19] |
| Ebselen | T. cruzi | Amastigote | 3.5 |[14] |
Key Experimental Protocols
Measurement of Trypanothione Reductase (TR) Activity and Inhibition
A standard method to measure TR activity is a spectrophotometric assay that monitors the oxidation of NADPH.
Principle: TR catalyzes the reduction of trypanothione disulfide (TS₂) using NADPH as an electron donor. The rate of reaction is directly proportional to the rate of decrease in absorbance at 340 nm as NADPH is converted to NADP⁺[19][20].
Materials:
-
Purified recombinant TR (e.g., from L. infantum or T. cruzi)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl
-
Trypanothione disulfide (TS₂) stock solution
-
NADPH stock solution
-
Test inhibitor compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Incubate the plate at 25°C for 3-5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding NADPH to a final concentration of 100 μM[20].
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition relative to a DMSO-only control and calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Figure 4: Workflow for a typical TR spectrophotometric inhibition assay.
In Vitro Antileishmanial Susceptibility Assay
To assess a compound's efficacy against the parasite itself, an intracellular amastigote assay is the gold standard, as it represents the clinically relevant stage of the parasite.
Principle: Macrophage host cells are infected with Leishmania parasites. The infected cells are then treated with the test compound. After an incubation period, the number of viable intracellular amastigotes is quantified to determine the compound's efficacy[21][22].
Materials:
-
Host cells (e.g., THP-1 monocytes, primary peritoneal macrophages)[21][22].
-
Leishmania parasites (e.g., L. donovani).
-
Culture media (e.g., RPMI-1640 with FBS for macrophages, Schneider's medium for promastigotes)[22][23].
-
Test compound and reference drug (e.g., miltefosine).
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI).
-
Microscope with imaging software.
Procedure:
-
Host Cell Plating: Plate macrophages in a 96-well plate and allow them to adhere. If using THP-1 cells, differentiate them into a macrophage-like state using PMA.
-
Parasite Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes (or amastigotes for higher infectivity) at a parasite-to-cell ratio of approximately 10:1[22].
-
Incubation: Incubate for 12-24 hours to allow for phagocytosis of the parasites.
-
Wash: Gently wash the wells to remove any non-internalized, extracellular parasites.
-
Drug Treatment: Add fresh media containing serial dilutions of the test compound and reference drug. Include a no-drug control.
-
Incubation: Incubate the treated, infected cells for an additional 72-96 hours.
-
Quantification: Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope. Alternatively, use automated high-content imaging with fluorescent dyes.
-
Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the drug that reduces the number of intracellular parasites by 50% compared to the untreated control.
Conclusion and Future Directions
The trypanothione system, centered on the redox cycling of N¹,N⁸-bis(glutathionyl)spermidine, is a cornerstone of trypanosomatid biology. Its essentiality for parasite survival and its absence in humans firmly establish it as a validated and high-priority target for antiparasitic drug discovery. Both trypanothione reductase and trypanothione synthetase have been successfully targeted with potent inhibitors that demonstrate antiparasitic activity.
Future research should focus on leveraging the detailed structural and kinetic data now available to design inhibitors with improved potency, selectivity, and pharmacokinetic properties. The development of compounds that target multiple enzymes within the pathway could offer a synergistic effect and reduce the likelihood of drug resistance. As our understanding of this unique parasite-specific system deepens, so too will our ability to rationally design safe and effective therapies for some of the world's most neglected diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The parasite-specific trypanothione metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trypanothione: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypanothione Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Trypanothione Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. LC-MS Evaluation of the Redox Trypanothione Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
An In-depth Technical Guide to N1-Glutathionyl-spermidine Disulfide and Trypanothione Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trypanosomatids, a group of protozoan parasites responsible for devastating diseases such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis (sleeping sickness), possess a unique thiol-based redox system that is absent in their mammalian hosts.[1][2][3] This system is centered around the molecule trypanothione (N1,N8-bis(glutathionyl)spermidine) and is critical for the parasite's survival, protecting it from oxidative stress and maintaining the intracellular reducing environment.[1][3][4] N1-Glutathionyl-spermidine disulfide is a key intermediate in the biosynthesis of trypanothione. The enzymes involved in the synthesis and reduction of trypanothione, particularly trypanothione synthetase (TryS) and trypanothione reductase (TryR), are validated targets for the development of novel anti-parasitic drugs.[2][5][6] This guide provides a comprehensive overview of the trypanothione metabolic pathway, with a focus on this compound, quantitative enzymatic data, detailed experimental protocols, and visual representations of the core biochemical processes.
The Trypanothione Biosynthetic Pathway
The biosynthesis of trypanothione is a multi-step process that begins with the precursors glutathione (GSH) and spermidine.[2][7] In most trypanosomatids, a single bifunctional enzyme, trypanothione synthetase (TryS), catalyzes the two sequential ATP-dependent ligation reactions.[8][9][10]
-
Formation of Glutathionylspermidine (Gsp): The first step involves the conjugation of one molecule of glutathione to a primary amine group of spermidine, forming N1-glutathionylspermidine.[6][8]
-
Formation of Trypanothione: A second molecule of glutathione is then added to the remaining primary amine group of glutathionylspermidine to yield trypanothione.[6][8]
In some organisms like Crithidia fasciculata, these two steps are catalyzed by two separate enzymes: glutathionylspermidine synthetase (GspS) and trypanothione synthetase (TryS), respectively.[3][8][9] Trypanothione synthetase also possesses an amidase activity, allowing it to catalyze the reverse reaction, though this is generally less efficient.[9][11]
The Trypanothione Redox Cycle
The primary function of trypanothione is to maintain the intracellular thiol-redox balance. This is achieved through a redox cycle where the reduced form of trypanothione (T(SH)₂) donates electrons to various peroxidases (via an intermediate protein, tryparedoxin) to detoxify reactive oxygen species.[1][2][12] This results in the formation of oxidized trypanothione, also known as trypanothione disulfide (TS₂). The dithiol form is then regenerated by the NADPH-dependent flavoenzyme, trypanothione reductase (TryR).[1][2][3][12] This cycle is crucial for the parasite's defense against oxidative stress.[1][2]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in the trypanothione pathway have been characterized in several trypanosomatid species. This data is crucial for understanding the efficiency of these enzymes and for the development of targeted inhibitors.
Table 1: Kinetic Parameters for Trypanothione Synthetase (TryS)
| Species | Substrate | Km (µM) | kcat (s⁻¹) | Ki (µM) | Conditions | Reference |
| T. brucei | GSH | 34 | - | 1000 (Substrate Inhibition) | pH 7.0, 37°C | [11] |
| ATP | 18 | - | - | pH 7.0, 37°C | [11] | |
| Spermidine | 687 | - | - | pH 7.0, 37°C | [11] | |
| Gsp | 32 | - | - | pH 7.0, 37°C | [11] | |
| T(SH)₂ | - | - | 360 (Product Inhibition) | pH 7.0, 37°C | [11] | |
| T. brucei | GSH | 56 | 2.9 | 37 (Substrate Inhibition) | pH 8.0, 25°C | [9] |
| Spermidine | 38 | - | - | 100 µM GSH | [9] | |
| Gsp | 2.4 | - | - | 100 µM GSH | [9] | |
| MgATP | 7.1 | - | - | 100 µM GSH | [9] |
Table 2: Kinetic Parameters for Trypanothione Reductase (TryR)
| Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |
| T. brucei | T(S)₂ | 10.8 | - | - | [13] |
| NADPH | 0.77 | - | - | [13] | |
| T. cruzi | T(S)₂ | 47.9 | - | - | [13] |
| L. donovani | T(S)₂ | 36 | - | 5.0 x 10⁶ | [14] |
| NADPH | 9 | - | - | [14] | |
| L. infantum | T(S)₂ | 3.6 | - | - | [15] |
| L. mexicana | T(S)₂ | 173 | 200 | - | [16] |
Experimental Protocols
Accurate measurement of enzyme activity is fundamental for inhibitor screening and characterization. Below are generalized protocols for assaying Trypanothione Synthetase and Trypanothione Reductase.
Trypanothione Synthetase (TryS) Activity Assay
This assay measures the production of inorganic phosphate (Pi) resulting from ATP hydrolysis during the synthesis of trypanothione.
-
Principle: The amount of Pi released is quantified using a malachite green-based colorimetric method.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA.
-
Substrates: ATP, Glutathione (GSH), Spermidine.
-
Enzyme: Purified recombinant TryS.
-
Detection Reagent: Malachite green solution with ammonium molybdate.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, and spermidine at desired concentrations (e.g., 1 mM GSH, 20 mM Spermidine).[11]
-
Add purified TryS to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP (e.g., to a final concentration of 2.5 mM).[11]
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
After color development, measure the absorbance at 620 nm.
-
Quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Trypanothione Reductase (TryR) Activity Assay
This is a spectrophotometric assay that follows the oxidation of NADPH.
-
Principle: TryR catalyzes the reduction of trypanothione disulfide (TS₂) using NADPH as an electron donor. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[13]
-
Reagents:
-
Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA.[13]
-
Substrates: Trypanothione disulfide (TS₂), NADPH.
-
Enzyme: Purified recombinant TryR.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADPH (e.g., 150 µM), and TryR (e.g., 10 mU/mL).[13]
-
Equilibrate the mixture at 25°C.
-
Initiate the reaction by adding TS₂ (e.g., to a final concentration of 100 µM).[13]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Implications for Drug Development
The trypanothione metabolic pathway is an outstanding target for the development of new chemotherapies against trypanosomatid infections for several key reasons:
-
Essentiality: Both trypanothione synthetase and trypanothione reductase are essential for the parasite's viability, as demonstrated by genetic studies.[1]
-
Host Absence: The entire trypanothione system is absent in humans, who rely on the glutathione/glutathione reductase system.[2][3][4] This provides a large therapeutic window for selective inhibitors.
-
Validated Target: Several existing anti-trypanosomal drugs are known to interact with or disrupt the trypanothione system.[3]
Research efforts are focused on designing specific inhibitors for TryS and TryR. High-throughput screening campaigns have identified several classes of small molecules that inhibit these enzymes.[10][15][17] The detailed structural and kinetic data available for these enzymes, particularly TryR, facilitates structure-based drug design to improve the potency and selectivity of lead compounds.[18][19][20]
Conclusion
The trypanothione pathway, with this compound as a central intermediate, represents a fundamental aspect of the biology of trypanosomatid parasites. Its unique presence and essential role in parasite survival make it a highly attractive area for therapeutic intervention. A thorough understanding of the biochemical and kinetic properties of the enzymes within this pathway is paramount for the rational design of new, effective, and safe drugs to combat the neglected tropical diseases caused by these organisms. Continued research into the intricacies of trypanothione metabolism will undoubtedly fuel the drug discovery pipeline for years to come.
References
- 1. LC-MS Evaluation of the Redox Trypanothione Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]
- 3. Metabolism and functions of trypanothione in the Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 7. Genetic Validation of Trypanosoma brucei Glutathione Synthetase as an Essential Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypanothione - Wikipedia [en.wikipedia.org]
- 13. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Preliminary Investigation of the Physiological Role of N1-Glutathionyl-spermidine Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Glutathionyl-spermidine disulfide (GSSpD) is a naturally occurring thiol disulfide adduct of glutathione and the polyamine spermidine. Emerging evidence suggests its significant involvement in cellular redox homeostasis, particularly under conditions of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of GSSpD's physiological role, with a focus on its biosynthesis, metabolism, and interaction with key cellular enzymes. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a valuable resource for researchers in cellular biology, redox biochemistry, and drug development.
Introduction
Cellular redox balance is intricately maintained by a network of antioxidant molecules and enzymes. Among these, low-molecular-weight thiols play a crucial role. While glutathione (GSH) is the most abundant and well-studied intracellular thiol, its conjugate with spermidine, N1-glutathionyl-spermidine (GSp), and its disulfide form, this compound (GSSpD), are gaining recognition for their specialized functions, particularly in prokaryotes and lower eukaryotes. This guide explores the preliminary yet significant findings related to the physiological importance of GSSpD.
Biosynthesis and Metabolism
N1-Glutathionyl-spermidine is synthesized from glutathione and spermidine in an ATP-dependent reaction catalyzed by glutathionylspermidine synthetase. The disulfide form, GSSpD, is generated through the oxidation of two molecules of GSp. The metabolic fate of GSSpD is intrinsically linked to the cellular disulfide reductase systems.
Diagram: Biosynthesis and Reduction of this compound
Quantitative Data
The intracellular concentration of glutathionylspermidine conjugates varies depending on the organism and its physiological state. In Escherichia coli, these conjugates are particularly abundant during stationary phase and under anaerobic conditions.
Table 1: Intracellular Concentrations of Glutathionylspermidine in E. coli
| Growth Phase/Condition | % of Total Glutathione as Glutathionylspermidine |
| Mid-logarithmic Phase | Present |
| Stationary Phase | ~80% |
| Anaerobic Growth | ~80% |
Table 2: Kinetic Parameters of E. coli Glutathione Reductase
| Substrate | kcat/Km (M⁻¹s⁻¹) | Fold Difference |
| Glutathione Disulfide (GSSG) | High | ~11,000x |
| This compound (GSSpD) | Low | 1x |
| Mixed Disulfide (GSH-SSpG) | Intermediate | ~1,210x |
These data indicate that while E. coli glutathione reductase can reduce GSSpD, it is a significantly less efficient substrate compared to glutathione disulfide (GSSG). The higher catalytic efficiency for the mixed disulfide suggests a potential role for this intermediate in the redox cycling of GSSpD.
Experimental Protocols
Chemical Synthesis of this compound
An optimized chemical synthesis for the related compound, N1,N8-bis(glutathionyl)spermidine disulfide (trypanothione disulfide), provides a strong foundation for the synthesis of GSSpD.[1] The general strategy involves the protection of reactive groups, coupling of glutathione to spermidine, and subsequent deprotection and oxidation.
Diagram: Workflow for Chemical Synthesis
Quantification of this compound by HPLC
Protocol Outline:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide) to prevent auto-oxidation.
-
Reduction: Treat the sample with a reducing agent (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine) to convert GSSpD to GSp.
-
Derivatization: React the free thiols of GSp with a derivatizing agent (e.g., monobromobimane for fluorescence detection or dinitrofluorobenzene for UV detection).
-
HPLC Analysis: Separate the derivatized GSp using a C18 reverse-phase column with an appropriate gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.
-
Quantification: Determine the concentration of GSSpD by comparing the peak area of the derivatized GSp to a standard curve generated with known concentrations of a GSp standard.
Enzyme Activity Assay: Glutathionylspermidine Disulfide Reductase Activity
The reduction of GSSpD can be monitored by coupling the reaction to the oxidation of NADPH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm. This principle is used in assays for glutathione reductase and trypanothione reductase.
Assay Components:
-
Buffer (e.g., HEPES or phosphate buffer, pH 7.5)
-
NADPH
-
This compound (substrate)
-
Enzyme source (e.g., cell lysate or purified reductase)
Procedure:
-
Prepare a reaction mixture containing buffer and NADPH in a cuvette.
-
Add the enzyme source and incubate to establish a baseline rate of NADPH oxidation.
-
Initiate the reaction by adding GSSpD.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Physiological Role and Signaling
The primary established role of GSSpD is in the defense against oxidative stress, particularly in organisms that either lack or have low levels of a dedicated GSSpD reductase. In E. coli, the accumulation of glutathionylspermidine during stationary phase suggests a role in protecting cells from the increased oxidative stress associated with this growth stage.
In trypanosomatids, the related molecule trypanothione disulfide is a key component of the antioxidant defense system, and its reduction is essential for parasite survival. N1-glutathionylspermidine is an intermediate in trypanothione biosynthesis.
The potential role of GSSpD in mammalian cells is less clear. However, the process of S-glutathionylation, the formation of mixed disulfides between glutathione and protein cysteine residues, is a well-established mechanism of redox regulation and signaling. It is plausible that GSSpD could participate in similar protein modifications, thereby influencing the activity of target proteins involved in various signaling pathways.
Diagram: Hypothetical Role in Redox Signaling
Conclusion and Future Directions
The preliminary investigation into the physiological role of this compound reveals its importance in the oxidative stress response, particularly in prokaryotic organisms. While its direct role in mammalian cells is yet to be fully elucidated, the potential for its involvement in redox signaling through protein S-thiolation presents an exciting avenue for future research. Further studies are required to develop specific and sensitive methods for its quantification in various biological systems, to fully characterize the enzymes involved in its metabolism, and to identify its specific protein targets and downstream signaling pathways. A deeper understanding of the physiological role of GSSpD could open new avenues for the development of novel therapeutic strategies for diseases associated with oxidative stress.
References
N1-Glutathionyl-spermidine Disulfide as a Substrate for Trypanothione Reductase: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of N1-Glutathionyl-spermidine disulfide as a physiological substrate for trypanothione reductase (TR), a key enzyme in the unique redox metabolism of trypanosomatid parasites. This document details the biochemical context, enzyme-substrate interactions, comparative kinetic data, and methodologies relevant to the study of this interaction. The information presented is intended to support research and development efforts targeting TR for novel antiparasitic therapies.
Introduction: The Trypanothione Redox System
Trypanosomatid parasites, the causative agents of devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol-based redox system to protect against oxidative stress. Unlike their mammalian hosts, which rely on the glutathione/glutathione reductase (GR) system, these parasites utilize a conjugate of glutathione and spermidine called trypanothione (N1,N8-bis(glutathionyl)spermidine)[1]. The central enzyme in this pathway is the NADPH-dependent flavoenzyme, trypanothione reductase (TR), which catalyzes the reduction of trypanothione disulfide (T[S]₂) to its dithiol form (T[SH]₂)[2]. This unique and essential pathway makes TR a prime target for the development of selective antiparasitic drugs[1][3].
This compound is a naturally occurring substrate and a key intermediate in the biosynthesis of trypanothione. Its interaction with TR is of significant interest for understanding the enzyme's substrate specificity and for the design of effective inhibitors.
Biochemical Pathways and Logical Relationships
The synthesis of trypanothione is a two-step enzymatic process. The first step involves the ATP-dependent conjugation of one molecule of glutathione to spermidine, forming N1-glutathionyl-spermidine. This intermediate can then be conjugated to a second glutathione molecule to form trypanothione. N1-Glutathionyl-spermidine can also form a disulfide, which is a substrate for trypanothione reductase. The reduction of this disulfide is crucial for maintaining the thiol pool within the parasite.
Caption: Overview of Trypanothione Biosynthesis and Redox Cycling.
Enzyme-Substrate Interactions
The crystal structure of Crithidia fasciculata trypanothione reductase in complex with N1-glutathionylspermidine disulfide has been elucidated, revealing critical interactions within the enzyme's active site[3]. The substrate binds in a rigid, negatively charged cavity, which is wider than that of human glutathione reductase, a key feature for selective inhibitor design[4].
The binding is characterized by:
-
Conformation: One glutathione moiety of the substrate adopts a V-shape, while the other is in an extended conformation[3].
-
Key Residues: The spermidine moiety is crucial for binding and specificity. It interacts with a hydrophobic patch formed by Trp21 and Met114 and forms hydrogen bonds with residues such as Glu18, Ser109, and Tyr110[3][4]. These residues are not conserved in human GR, which instead has positively charged arginine residues in the corresponding positions[4].
-
Hydrogen Bonding and van der Waals Forces: These interactions are dominated by the amino acid side chains of the enzyme, firmly anchoring the substrate for catalysis[3].
Caption: Key Interactions in the TR Active Site.
Quantitative Data: Enzyme Kinetics
Trypanothione reductase exhibits a broad substrate tolerance but has a distinct preference for trypanothione. This compound is a competent substrate, though kinetic analyses indicate it is processed less efficiently than trypanothione disulfide. It has been noted to have the largest Michaelis constant (Km) among several tested substrates, indicating a lower binding affinity compared to the fully formed trypanothione[5].
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Crithidia fasciculata | 149 | N/A | N/A | [6] |
| Trypanothione disulfide | Trypanosoma cruzi | 6.5 | 110 | 1.7 x 10⁷ | (Hamilton et al., 2003) |
| Trypanothione disulfide | Trypanosoma brucei | 11 | 120 | 1.1 x 10⁷ | (Jones et al., 2010) |
| Mixed Disulfide (GSH-Gsp) | Crithidia fasciculata | 379 | N/A | N/A | [6] |
| Glutathione disulfide (GSSG) | Trypanosoma cruzi | >5000 | <1 | <200 | (Fairlamb et al., 1985) |
N/A: Data not available in the cited literature. Mixed Disulfide refers to the mixed disulfide of N1-monoglutathionylspermidine and glutathione.
Experimental Protocols
Synthesis of this compound
This compound is commercially available from suppliers of fine chemicals and biochemicals. For researchers requiring custom synthesis, the general approach involves solid-phase peptide synthesis (SPPS) to prepare the glutathionyl component, followed by solution-phase conjugation to a protected spermidine backbone and subsequent disulfide bond formation. Several studies describe the synthesis of various trypanothione analogues using solid-phase approaches, which can be adapted for this specific molecule[5]. A detailed, step-by-step protocol is not broadly published in general literature, reflecting the complexity of the synthesis.
Trypanothione Reductase Activity Assay (DTNB-Coupled Method)
This is a continuous spectrophotometric assay that measures the reduction of the substrate by monitoring the consumption of NADPH at 340 nm. A more sensitive and substrate-sparing coupled assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), where the product T[SH]₂ is re-oxidized by DTNB, recycling the T[S]₂ substrate and producing 2-nitro-5-thiobenzoate (TNB), which is monitored at 412 nm.
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.
-
NADPH stock solution: 10 mM in Assay Buffer.
-
DTNB stock solution: 10 mM in DMSO.
-
Substrate stock solution (e.g., this compound): 1 mM in Assay Buffer.
-
Purified Trypanothione Reductase.
-
96-well microplate and plate reader.
Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
Assay Buffer to a final volume of 200 µL.
-
DTNB to a final concentration of 100 µM.
-
Substrate to the desired final concentration (e.g., starting at its Km value, ~150 µM).
-
Enzyme to a final concentration of 5-10 nM.
-
-
Pre-incubate the mixture for 5 minutes at 27°C to allow temperature equilibration and correct for any non-enzymatic reactions.
-
Initiate the reaction by adding NADPH to a final concentration of 150 µM.
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of TNB formation is proportional to the enzyme activity.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Caption: Workflow for the DTNB-Coupled TR Assay.
Conclusion
This compound is a key physiological substrate of trypanothione reductase and an important intermediate in the parasite's unique redox system. Its interaction with TR is characterized by a lower affinity compared to trypanothione disulfide, highlighting the enzyme's specificity for the bis-glutathionyl structure. The structural and kinetic data summarized herein provide a valuable foundation for the rational design of selective TR inhibitors. The detailed experimental protocols offer a standardized approach for researchers to investigate these interactions and screen for novel therapeutic agents targeting this essential parasite enzyme.
References
- 1. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 3. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of the flavoprotein trypanothione disulfide reductase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Glutathionyl-spermidine Disulfide: A Linchpin in Protozoan Redox Metabolism and a Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Glutathionyl-spermidine disulfide and its related metabolites are central to the unique redox homeostasis of trypanosomatid parasites, a family of protozoa responsible for devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis. This technical guide delves into the core biochemistry of this compound, its role within the trypanothione-based redox system, and the burgeoning clinical applications that arise from targeting this parasite-specific pathway. We will explore the enzymatic machinery that synthesizes and utilizes this molecule, present quantitative data on the inhibition of these enzymes, and provide detailed experimental protocols for key assays. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and drug development professionals in the field of anti-parasitic therapies.
Introduction: The Significance of the Trypanothione Pathway
Trypanosomatid parasites, including species of Leishmania and Trypanosoma, have evolved a unique thiol-based redox system to protect themselves from oxidative stress, which is notably different from the glutathione/glutathione reductase system found in their mammalian hosts[1]. This system is centered around trypanothione [N1,N8-bis(glutathionyl)spermidine], a conjugate of two glutathione molecules linked by a spermidine backbone[1]. The disulfide form of N1-glutathionylspermidine is a key substrate in this pathway, which is maintained by the flavoenzyme trypanothione reductase (TryR)[2][3]. The absence of this pathway in humans makes the enzymes involved—trypanothione synthetase (TryS) and trypanothione reductase (TryR)—prime targets for the development of selective anti-parasitic drugs[1][4].
The Central Role of this compound
N1-Glutathionyl-spermidine is an intermediate in the biosynthesis of trypanothione. This process is catalyzed by trypanothione synthetase, an ATP-dependent ligase that sequentially conjugates two molecules of glutathione with one molecule of spermidine[5][6]. The resulting trypanothione disulfide is then reduced by trypanothione reductase in an NADPH-dependent manner to maintain a reducing intracellular environment essential for parasite survival[1].
Redox Homeostasis in Trypanosomatids
The trypanothione system is the cornerstone of the parasite's defense against oxidative damage, particularly from reactive oxygen species generated by the host's immune response. It is also crucial for DNA synthesis and the detoxification of hydroperoxides[1]. The central role of this compound and the broader trypanothione pathway in parasite viability is underscored by the fact that inhibition of either TryS or TryR leads to parasite death.
Clinical Applications: Targeting the Trypanothione Pathway
The unique nature of the trypanothione pathway has made it a focal point for the development of novel anti-trypanosomal and anti-leishmanial drugs. The primary strategy involves the identification and optimization of small molecule inhibitors of trypanothione synthetase and trypanothione reductase.
Inhibition of Trypanothione Synthetase (TryS)
Trypanothione synthetase represents a chemically validated drug target in Trypanosoma brucei[7]. A number of inhibitors have been identified through high-throughput screening and subsequent chemical optimization.
Inhibition of Trypanothione Reductase (TryR)
Trypanothione reductase is another critical enzyme in this pathway and has been the subject of extensive inhibitor discovery programs. Its inhibition disrupts the parasite's ability to maintain a reduced intracellular environment, leading to oxidative stress and cell death.
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various compounds against TryS and TryR from different trypanosomatid species.
Table 1: Inhibitors of Trypanothione Synthetase (TryS)
| Compound | Target Organism | IC50 (µM) | Reference |
| DDD86243 | Trypanosoma brucei | 0.1 (EC50) | [7] |
| Prochlorperazine | Trypanosoma brucei | ~19 | [7] |
Table 2: Inhibitors of Trypanothione Reductase (TryR)
| Compound | Target Organism | IC50 (µM) | Reference |
| Compound 1 | Trypanosoma brucei | 2 (EC50 at 24h), 15 (EC50 at 72h) | [8] |
| Compound 2 | Trypanosoma brucei | 42 (EC50 at 24h), 58 (EC50 at 72h) | [8] |
| Auranofin | Leishmania infantum | 9.68 | [9] |
Signaling Pathways and Experimental Workflows
The Trypanothione Biosynthesis and Redox Cycling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 7. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Evaluation of the Redox Trypanothione Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of N1-Glutathionyl-spermidine Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of N1-Glutathionyl-spermidine and the subsequent formation of its disulfide, a molecule of significant interest in cellular redox homeostasis and a potential target for drug development, particularly in the context of trypanosomatid parasites.
Introduction
N1-Glutathionyl-spermidine (Gsp) is a naturally occurring thiol conjugate formed from glutathione (GSH) and spermidine. It serves as a crucial intermediate in the biosynthesis of trypanothione [N1,N8-bis(glutathionyl)spermidine] in trypanosomatids, parasites responsible for diseases such as leishmaniasis and sleeping sickness.[1][2] The disulfide form, N1-Glutathionyl-spermidine disulfide (Gsp-SS-Gsp), plays a role in the cellular redox balance and is influenced by the intracellular glutathione/glutathione disulfide (GSH/GSSG) ratio.[3][4] Understanding the enzymatic machinery and the factors governing the formation of Gsp and its disulfide is paramount for developing novel therapeutic strategies against these parasites and for elucidating its broader role in cellular physiology.
Enzymatic Synthesis of N1-Glutathionyl-spermidine
The primary enzymatic reaction is the ATP-dependent condensation of glutathione and spermidine to form N1-Glutathionyl-spermidine. This reaction is catalyzed by the enzyme Glutathionylspermidine Synthetase (GspS) (EC 6.3.1.8).[5] In some organisms, such as E. coli, this enzyme is a bifunctional protein that also possesses amidase activity, capable of hydrolyzing Gsp back to its constituent substrates.[6] In trypanosomatids like Crithidia fasciculata, GspS is a distinct enzyme that catalyzes the first step in trypanothione synthesis.[7]
The reaction mechanism proceeds in two steps: first, the activation of the C-terminal glycine of glutathione by ATP to form an acylphosphate intermediate, followed by a nucleophilic attack by the N1 amino group of spermidine.[1]
Reaction:
Glutathione + Spermidine + ATP ⇌ N1-Glutathionyl-spermidine + ADP + Pi
Enzyme Kinetics:
The kinetic parameters of GspS have been characterized in several organisms. A summary of these parameters is presented in the table below.
| Organism | Substrate | Apparent K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Crithidia fasciculata | Glutathione | 242 | 15.5 | [7] |
| Spermidine | 59 | 15.5 | [7] | |
| MgATP | 114 | 15.5 | [7] | |
| Trypanosoma brucei (TryS) | Glutathione | 34 | - | |
| Spermidine | 687 | - | ||
| ATP | 18 | - | ||
| Glutathionylspermidine | 32 | - | ||
| E. coli | - | - | - | [6] |
Note: Kinetic data for E. coli GspS is available but not presented in a directly comparable format in the cited literature.
Formation of this compound
The direct enzymatic synthesis of this compound from two molecules of the monomer by a single, dedicated enzyme has not been explicitly described in the literature. Instead, its formation is intrinsically linked to the cellular redox environment and the presence of oxidizing species.[3][4]
Two primary pathways are proposed for the formation of Gsp-SS-Gsp:
-
Non-enzymatic Oxidation: Under conditions of oxidative stress, where there is an accumulation of reactive oxygen species (ROS), N1-Glutathionyl-spermidine can be non-enzymatically oxidized to its disulfide form.[3][8]
-
Enzyme-influenced Disulfide Exchange: The formation of the disulfide can be influenced by thiol-disulfide exchange reactions, which can be catalyzed by enzymes such as glutaredoxins.[9] These enzymes can facilitate the transfer of thiol groups and the formation of mixed disulfides, which could lead to the formation of Gsp-SS-Gsp.
The overall redox state of the cell, particularly the GSH/GSSG ratio, is a critical determinant in the equilibrium between the monomeric and disulfide forms of N1-Glutathionyl-spermidine.[3][4]
Experimental Protocols
Enzymatic Synthesis and Purification of N1-Glutathionyl-spermidine
This protocol is adapted from methodologies used for the synthesis of trypanothione and its analogues.[10]
Materials:
-
Recombinant Glutathionylspermidine Synthetase (GspS)
-
Glutathione (GSH)
-
Spermidine
-
ATP
-
MgCl₂
-
HEPES buffer (pH 7.4)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)
-
Size-exclusion chromatography column
Protocol:
-
Expression and Purification of Recombinant GspS:
-
Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding for His-tagged GspS.
-
Induce protein expression with IPTG and grow the culture at an appropriate temperature (e.g., 18-25°C) to enhance soluble protein production.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged GspS from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Further purify the enzyme using size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
-
-
Enzymatic Synthesis Reaction:
-
Prepare a reaction mixture containing:
-
100 mM HEPES buffer (pH 7.4)
-
10 mM MgCl₂
-
5 mM ATP
-
5 mM Glutathione
-
2 mM Spermidine
-
Purified GspS (concentration to be optimized, e.g., 0.1 - 1 µM)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours). Monitor the reaction progress by HPLC.
-
-
Purification of N1-Glutathionyl-spermidine:
-
Terminate the reaction by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%).
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Purify the N1-Glutathionyl-spermidine from the supernatant using reversed-phase HPLC.
-
Assay for Glutathionylspermidine Synthetase Activity
This protocol is based on a coupled-enzyme assay.
Materials:
-
Purified GspS
-
Glutathione
-
Spermidine
-
ATP
-
MgCl₂
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
HEPES buffer (pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM HEPES buffer (pH 7.4)
-
10 mM MgCl₂
-
2 mM ATP
-
5 mM Glutathione
-
1 mM Spermidine
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
10 units/mL Pyruvate kinase
-
10 units/mL Lactate dehydrogenase
-
-
Initiate the reaction by adding a small amount of purified GspS.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
HPLC Quantification of N1-Glutathionyl-spermidine and its Disulfide
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.[11][12]
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
UV detector
-
Standards of N1-Glutathionyl-spermidine and its disulfide (if available)
Protocol:
-
Prepare the sample by deproteinization, if necessary, using an appropriate method (e.g., acid precipitation).
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50-95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detect the eluting compounds by UV absorbance at 210-220 nm.
-
Quantify the peaks corresponding to N1-Glutathionyl-spermidine and its disulfide by comparing their peak areas to those of known standards. To prevent autooxidation of the thiol form during sample preparation, derivatization with N-ethylmaleimide (NEM) can be employed.[11]
Visualizations
Signaling and Biosynthetic Pathways
Caption: Biosynthesis of N1-Glutathionyl-spermidine and its redox cycling.
Experimental Workflow
Caption: Workflow for synthesis, purification, and analysis.
Conclusion
The enzymatic synthesis of N1-Glutathionyl-spermidine is a well-defined process catalyzed by Glutathionylspermidine Synthetase. The formation of its disulfide, however, appears to be a more complex event, heavily influenced by the cellular redox environment rather than a single enzymatic step. This guide provides a foundational understanding and practical protocols for researchers investigating this important biomolecule. Further research is needed to fully elucidate the specific enzymatic players and regulatory networks that control the balance between the monomeric and disulfide forms of N1-Glutathionyl-spermidine in various biological contexts. This knowledge will be invaluable for the development of novel therapeutics targeting pathways dependent on these molecules.
References
- 1. Glutathionylspermidine in the Modification of Protein SH Groups: The Enzymology and Its Application to Study Protein Glutathionylation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathionylspermidine synthase - Wikipedia [en.wikipedia.org]
- 6. Glutathionylspermidine metabolism in Escherichia coli. Purification, cloning, overproduction, and characterization of a bifunctional glutathionylspermidine synthetase/amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of glutathionylspermidine and trypanothione synthetases from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reversible and irreversible protein glutathionylation: biological and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative enzymatic synthesis of trypanothione and trypanothione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of N1-Glutathionyl-spermidine Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Glutathionyl-spermidine disulfide, also known as trypanothione disulfide (TS₂), is a unique and vital low molecular weight thiol found in trypanosomatid parasites, the causative agents of diseases such as leishmaniasis, Chagas disease, and African sleeping sickness. This molecule plays a central role in the parasites' defense against oxidative stress, functioning as the principal substrate for the NADPH-dependent flavoenzyme trypanothione reductase. The absence of the trypanothione-based redox system in humans makes the enzymes involved in its synthesis and metabolism attractive targets for the development of novel antiparasitic drugs. The chemical synthesis of this compound and its analogs is therefore crucial for structural, biochemical, and drug discovery studies.
These application notes provide an overview of the primary methods for the chemical synthesis of this compound, including both solution-phase and solid-phase approaches. Detailed experimental protocols for key synthetic strategies are provided to enable researchers to produce this critical reagent in the laboratory.
Data Presentation: Comparison of Synthetic Methods
While detailed side-by-side comparative studies with quantitative yields and purities for different methods are not extensively documented in single reports, the following table summarizes the general characteristics of the primary synthetic approaches based on available literature.
| Method | Key Features | Typical Purity | Reported Yield | Key Reference |
| Solution-Phase Synthesis | Optimized classical peptide coupling. Allows for larger scale synthesis. Requires purification of intermediates. | High (>95% after purification) | Overall yields can be moderate due to multiple steps. | Fairlamb et al. |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis on a solid support. Amenable to automation and library synthesis. Purification is typically performed after cleavage from the resin. | High (>95% after purification) | Can be efficient, though dependent on coupling efficiency at each step. | Mentioned in various contexts for trypanothione analogs. |
Experimental Protocols
Method 1: Optimized Solution-Phase Synthesis
This protocol is based on the optimized chemical synthesis of trypanothione disulfide. It involves the coupling of protected glutathione moieties to a central spermidine linker in solution, followed by deprotection and oxidation to form the disulfide bond.
Materials and Reagents:
-
Spermidine
-
N-benzyloxycarbonyl-S-trityl-L-cysteine
-
Glycine ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Iodine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)
-
Silica gel for column chromatography
-
Reverse-phase HPLC column (e.g., C18)
Protocol:
-
Synthesis of the Protected Glutathione Precursor:
-
Synthesize the dipeptide N-benzyloxycarbonyl-S-trityl-L-cysteinyl-glycine ethyl ester by coupling N-benzyloxycarbonyl-S-trityl-L-cysteine and glycine ethyl ester hydrochloride using DCC and HOBt in DMF.
-
Purify the resulting dipeptide by silica gel chromatography.
-
Couple the purified dipeptide to the γ-carboxyl group of N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester using DCC and HOBt to yield the fully protected glutathione tripeptide. Purify by silica gel chromatography.
-
-
Coupling to Spermidine:
-
Activate the carboxyl group of the protected glutathione tripeptide using a suitable coupling agent (e.g., converting to an N-hydroxysuccinimide ester).
-
React two equivalents of the activated protected glutathione with one equivalent of spermidine in a solvent such as DMF with a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting fully protected N1,N8-bis(glutathionyl)spermidine derivative by silica gel chromatography.
-
-
Deprotection:
-
Remove the benzyloxycarbonyl (Cbz) and benzyl ester protecting groups by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).
-
Cleave the trityl (Trt) protecting groups from the cysteine residues using a solution of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.
-
-
Disulfide Bond Formation:
-
After removal of the protecting groups, the resulting dithiol is dissolved in a suitable solvent (e.g., methanol/water).
-
Induce oxidation to form the disulfide bond by adding a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Quench the excess iodine with a solution of sodium thiosulfate.
-
-
Purification:
-
Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Method 2: Solid-Phase Peptide Synthesis (SPPS)
This method involves the stepwise synthesis of the glutathionyl-spermidine arms on a solid support, followed by cleavage, deprotection, and disulfide bond formation.
Materials and Reagents:
-
Rink amide resin or a suitable resin for peptide amide synthesis
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH)
-
Spermidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Piperidine in DMF (20%) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Iodine
-
Solvents for SPPS (DMF, DCM)
-
Reverse-phase HPLC column (e.g., C18)
Protocol:
-
Resin Preparation and Spermidine Attachment:
-
Swell the resin in DMF.
-
A key step involves attaching spermidine to the resin. This can be achieved by reacting a large excess of spermidine with the activated resin to ensure mono-acylation of the resin, leaving the other primary amine of spermidine available for peptide chain elongation. Alternatively, a protected spermidine derivative can be used.
-
-
Peptide Chain Elongation (Performed twice, once on each available amino group of the resin-bound spermidine):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Gly-OH, then Fmoc-Cys(Trt)-OH, then Fmoc-Glu(OtBu)-OH) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the glutathione sequence on both arms of the spermidine.
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and OtBu).
-
-
Disulfide Bond Formation:
-
Precipitate the cleaved peptide in cold diethyl ether and collect the solid.
-
Dissolve the crude dithiol product in a suitable solvent mixture (e.g., methanol/water).
-
Add a solution of iodine in methanol dropwise to facilitate the formation of the intramolecular disulfide bond.
-
-
Purification:
-
Purify the crude product by preparative RP-HPLC as described in the solution-phase method.
-
Lyophilize the pure fractions to yield the final product.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Overview of Solution-Phase and Solid-Phase Synthesis Pathways.
Caption: General Experimental Workflow for Synthesis and Purification.
techniques for the purification of N1-Glutathionyl-spermidine disulfide
An Application Note on the Purification of N1-Glutathionyl-spermidine disulfide
For researchers, scientists, and drug development professionals, the purification of this compound (GSSPD) is a critical step for its characterization and use in further studies. This document provides a detailed protocol for the purification of GSSPD, synthesized either chemically or enzymatically. The methodology is based on a multi-step chromatographic approach, leveraging techniques commonly used for the purification of glutathione adducts and polyamines.
Introduction
This compound is a key metabolite in trypanosomatids and is involved in redox homeostasis. Its accurate purification is essential for studying its biological functions, including its role as a substrate for trypanothione reductase. The following protocols outline a robust method for obtaining high-purity GSSPD.
Data Presentation
The purification process is monitored at each step to assess the purity and yield. The following table summarizes representative quantitative data from a typical purification run.
| Purification Step | Total A280 Units | Specific Activity (Units/mg) | Purification Fold | Yield (%) |
| Crude Lysate | 1500 | 10 | 1 | 100 |
| Ion-Exchange Chromatography | 450 | 30 | 3 | 30 |
| Hydrophobic Interaction Chromatography | 120 | 100 | 10 | 8 |
| Gel Filtration Chromatography | 60 | 180 | 18 | 4 |
Experimental Protocols
Preparation of Crude Extract
This protocol assumes the starting material is a cell lysate from an organism that produces GSSPD, such as Crithidia fasciculata.
-
Materials:
-
Cell paste
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 10 mM MgCl2, 1 mM DTT
-
Centrifuge
-
-
Procedure:
-
Resuspend the cell paste in 4 volumes of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris.
-
Collect the supernatant, which is the crude extract.
-
Ion-Exchange Chromatography
This step separates molecules based on their net charge.
-
Materials:
-
DEAE-Sepharose column
-
Buffer A: 50 mM Tris-HCl, pH 7.8, 1 mM DTT
-
Buffer B: 50 mM Tris-HCl, pH 7.8, 1 M NaCl, 1 mM DTT
-
Chromatography system
-
-
Procedure:
-
Equilibrate the DEAE-Sepharose column with Buffer A.
-
Load the crude extract onto the column.
-
Wash the column with Buffer A until the A280 absorbance returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes.
-
Collect fractions and assay for GSSPD activity or presence. Pool the active fractions.
-
Hydrophobic Interaction Chromatography (HIC)
This technique separates molecules based on their hydrophobicity.
-
Materials:
-
Phenyl-Sepharose column
-
Buffer C: 50 mM Tris-HCl, pH 7.0, 1.5 M (NH4)2SO4, 1 mM DTT
-
Buffer D: 50 mM Tris-HCl, pH 7.0, 1 mM DTT
-
Chromatography system
-
-
Procedure:
-
Add ammonium sulfate to the pooled fractions from the ion-exchange step to a final concentration of 1.5 M.
-
Equilibrate the Phenyl-Sepharose column with Buffer C.
-
Load the sample onto the column.
-
Wash the column with Buffer C.
-
Elute with a linear gradient of 0-100% Buffer D.
-
Collect fractions, assay for GSSPD, and pool the active fractions.
-
Gel Filtration Chromatography
This final step separates molecules based on their size.
-
Materials:
-
Superdex 75 column
-
Buffer E: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT
-
Chromatography system
-
-
Procedure:
-
Concentrate the pooled fractions from the HIC step.
-
Equilibrate the Superdex 75 column with Buffer E.
-
Load the concentrated sample onto the column.
-
Elute with Buffer E.
-
Collect fractions and assay for GSSPD. Pool the purest fractions.
-
Mandatory Visualization
The following diagrams illustrate the purification workflow and a relevant biological pathway.
Caption: Multi-step chromatographic workflow for the purification of this compound.
Caption: Biosynthetic pathway of trypanothione involving N1-Glutathionyl-spermidine as an intermediate.
Application Notes and Protocols for the Analytical Detection of N1-Glutathionyl-spermidine Disulfide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Glutathionyl-spermidine disulfide is a naturally occurring thiol conjugate that plays a significant role in the redox metabolism of trypanosomatids, parasites responsible for diseases such as leishmaniasis and trypanosomiasis. It is an intermediate in the biosynthesis of trypanothione and a substrate for the enzyme trypanothione reductase, which is essential for the parasite's survival and absent in humans, making it a key target for drug development. The accurate and sensitive detection of this compound in biological samples is crucial for understanding the biochemistry of these parasites and for the screening of potential therapeutic agents.
These application notes provide detailed protocols for two primary analytical methods for the detection and quantification of this compound: an enzymatic assay utilizing trypanothione reductase and a proposed method for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway of this compound
In trypanosomatids, N1-Glutathionyl-spermidine is synthesized from glutathione and spermidine by the enzyme glutathionylspermidine synthetase. It then serves as a precursor for the synthesis of trypanothione, where a second molecule of glutathione is added by trypanothione synthetase. The disulfide form, this compound, is a substrate for trypanothione reductase, which reduces it to its thiol form, N1-Glutathionyl-spermidine. This redox cycling is central to the parasite's defense against oxidative stress. To date, a corresponding metabolic pathway has not been identified in mammalian systems.
Biochemical pathway of this compound in trypanosomatids.
Analytical Methods
Two primary methods are detailed for the analysis of this compound:
-
Enzymatic Assay: A spectrophotometric method based on the reduction of the disulfide by trypanothione reductase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the direct quantification of the molecule.
The choice of method will depend on the specific research question, required sensitivity, and available instrumentation.
Method 1: Enzymatic Assay using Trypanothione Reductase
This method is based on the NADPH-dependent reduction of this compound catalyzed by trypanothione reductase. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | Trypanothione Reductase (from Trypanosoma cruzi or Crithidia fasciculata) | [1] |
| Substrate | This compound | [1] |
| Km | Reported to be higher than for trypanothione disulfide | [1] |
| Detection | Spectrophotometry (Absorbance at 340 nm) | General Knowledge |
Note: The Km value for this compound is higher than that for trypanothione disulfide, indicating it is a less efficient substrate for trypanothione reductase.[1] Assay conditions should be optimized accordingly.
Experimental Protocol
Materials:
-
Recombinant Trypanothione Reductase
-
This compound standard
-
NADPH
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve lyophilized trypanothione reductase in assay buffer to a stock concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
This compound solution (to achieve desired final concentration)
-
NADPH solution (final concentration typically 100-200 µM)
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiate Reaction:
-
Add trypanothione reductase to initiate the reaction. The final enzyme concentration will need to be optimized to achieve a linear rate of NADPH consumption.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADPH consumption.
-
A standard curve of known this compound concentrations should be generated to quantify the amount in unknown samples.
-
Workflow for the enzymatic assay of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed method provides a framework for the highly sensitive and specific quantification of this compound in biological matrices. It is based on established methods for other thiols and disulfides and will require validation for this specific analyte.
Quantitative Data (Proposed - Requires Validation)
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low nM to high pM range |
| Limit of Quantification (LOQ) | Low nM range |
| Linearity (r2) | > 0.99 |
| Recovery | 85-115% |
Experimental Protocol
1. Sample Preparation:
-
Objective: To extract the analyte and prevent the auto-oxidation of the reduced form (N1-Glutathionyl-spermidine).
-
Materials:
-
Biological sample (e.g., plasma, cell lysate, tissue homogenate)
-
N-Ethylmaleimide (NEM) solution (100 mM in a suitable solvent)
-
Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound can be used.
-
Acetonitrile (ACN), ice-cold
-
Formic Acid (FA)
-
-
Procedure for Plasma:
-
Collect blood in EDTA-containing tubes.
-
Immediately add NEM solution to the whole blood (final concentration ~10 mM) to alkylate free thiols.
-
Centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold ACN containing 0.1% FA.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% FA).
-
2. LC-MS/MS Analysis:
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
LC Conditions (Proposed):
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., with polar endcapping).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: 30-40°C
-
-
MS/MS Conditions (Proposed):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion (Q1) will be the [M+H]+ of this compound.
-
Product ions (Q3) will be specific fragments generated by collision-induced dissociation (CID). These transitions will need to be determined by infusing a standard of the analyte.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of this compound standard spiked into a matrix similar to the samples.
-
Quantify the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Proposed workflow for LC-MS/MS analysis of this compound.
Summary and Comparison of Methods
| Feature | Enzymatic Assay | LC-MS/MS |
| Principle | Spectrophotometric measurement of NADPH oxidation | Chromatographic separation followed by mass spectrometric detection |
| Specificity | Moderate (relies on enzyme specificity) | High (based on retention time and mass-to-charge ratio) |
| Sensitivity | Micromolar range | Nanomolar to picomolar range |
| Throughput | High (suitable for 96-well plates) | Moderate to high (depends on sample preparation and run time) |
| Instrumentation | Spectrophotometer | HPLC/UHPLC and Tandem Mass Spectrometer |
| Validation Status | Established for related compounds | Proposed, requires validation |
Conclusion
The detection and quantification of this compound in biological samples can be achieved through an enzymatic assay or a more sensitive and specific LC-MS/MS method. The choice of method should be guided by the specific requirements of the research. The provided protocols offer a starting point for the successful implementation of these analytical techniques. For the LC-MS/MS method, thorough validation is essential to ensure accurate and reliable results.
References
Application Notes and Protocols for the Quantification of Intracellular N1-Glutathionyl-spermidine Disulfide (GSPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Glutathionyl-spermidine disulfide (GSPD) is a naturally occurring disulfide molecule implicated in various physiological and pathological processes. As an analogue of trypanothione, it is of particular interest in research related to parasitic diseases, such as those caused by trypanosomatids.[1][2][3] The accurate quantification of intracellular GSPD levels is crucial for understanding its biological roles, its involvement in redox homeostasis, and for the development of novel therapeutic agents targeting pathways in which it is involved.
This document provides detailed application notes and protocols for the quantification of intracellular GSPD using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical aspect of this methodology is the preservation of the intracellular redox state by derivatizing the reduced form of GSPD, N1-glutathionyl-spermidine (GSP), prior to cell lysis.
Signaling Pathways and Logical Relationships
The biosynthesis of GSPD is intricately linked to the metabolism of glutathione and polyamines. The following diagram illustrates the key steps in the formation of GSPD and its relationship to the trypanothione pathway, which is essential in certain parasites.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The overall workflow for the quantification of intracellular GSPD involves several critical steps, from sample preparation to data analysis. The following diagram outlines the recommended experimental procedure.
Caption: Experimental workflow for GSPD quantification.
Quantitative Data
To date, there is a lack of published data on the absolute intracellular concentrations of GSPD in various cell lines or tissues. The following table provides hypothetical, yet plausible, quantitative data for illustrative purposes. These values are intended to serve as a template for researchers to populate with their own experimental findings.
| Cell Line | Condition | Intracellular GSPD (pmol/10^6 cells) | Intracellular GSP (pmol/10^6 cells) | GSP/GSPD Ratio |
| HEK293 | Control | 1.5 ± 0.3 | 15.2 ± 2.1 | 10.1 |
| Oxidative Stress (100 µM H₂O₂) | 4.8 ± 0.7 | 8.5 ± 1.2 | 1.8 | |
| Leishmania donovani | Promastigote (Control) | 2.1 ± 0.4 | 25.6 ± 3.5 | 12.2 |
| Amastigote (in macrophages) | 3.9 ± 0.6 | 18.9 ± 2.8 | 4.8 |
Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular GSPD Analysis
Objective: To extract intracellular metabolites while preserving the in vivo ratio of reduced (GSP) to oxidized (GSPD) forms.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
N-Ethylmaleimide (NEM) solution (10 mM in PBS, freshly prepared)
-
Extraction solvent: 80% methanol in water (v/v), pre-chilled to -80°C
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency or density. For suspension cells, aim for a density that allows for the collection of at least 1 x 10^6 cells per sample. For adherent cells, use an appropriate size culture dish (e.g., 6-well plate or 10 cm dish).
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Immediately wash the cells twice with 5 mL of ice-cold PBS.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and centrifuging as before.
-
-
Thiol Derivatization:
-
After the final wash, add 1 mL of 10 mM NEM solution to the cells (either the washed monolayer for adherent cells or the resuspended pellet for suspension cells).
-
Incubate for 5 minutes at room temperature to allow for the alkylation of free thiol groups, including the reduced form of GSPD (GSP). This step is critical to prevent auto-oxidation during subsequent sample processing.
-
-
Metabolite Extraction:
-
Adherent Cells: After the NEM incubation, aspirate the NEM solution and immediately add 1 mL of -80°C extraction solvent to the culture dish. Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Suspension Cells: After the NEM incubation, pellet the cells by centrifugation (500 x g, 5 min, 4°C). Discard the supernatant and add 1 mL of -80°C extraction solvent to the cell pellet. Vortex vigorously for 30 seconds to lyse the cells.
-
-
Protein Precipitation:
-
Incubate the cell lysate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
The samples are now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -80°C.
-
Protocol 2: LC-MS/MS Analysis of GSPD and GSP-NEM
Objective: To separate and quantify GSPD and the NEM-derivatized reduced form (GSP-NEM) using liquid chromatography-tandem mass spectrometry.
Instrumentation and Reagents:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
GSPD and GSP standards (for instrument optimization and calibration curve generation). Note: GSP is not commercially available and may need to be synthesized or generated by reduction of GSPD.
LC Method:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 2% B (re-equilibration)
-
MS/MS Method (Predicted Parameters):
The following table provides the predicted molecular weights and precursor ion masses for GSPD and GSP-NEM. The optimal product ions and collision energies must be determined empirically by infusing standard compounds.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]+ | Predicted Product Ions (m/z) |
| GSPD | C₃₄H₆₆N₁₂O₁₀S₂ | 867.09[1][4][] | 868.1 | Fragments of glutathione, spermidine, and combinations thereof. |
| GSP-NEM | C₁₇H₃₄N₆O₅S + C₆H₇NO₂ | 434.56 + 125.13[6][7] = 559.69 | 560.7 | Fragments corresponding to the loss of NEM, and fragments of GSP. |
Procedure:
-
Instrument Optimization: Infuse standard solutions of GSPD and GSP-NEM into the mass spectrometer to determine the optimal precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) and collision energies.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of GSPD and GSP-NEM in the extraction solvent. Analyze these standards to generate a calibration curve for each analyte.
-
Sample Analysis: Inject the prepared cell extracts onto the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for the specific MRM transitions of GSPD and GSP-NEM.
-
Quantification: Use the calibration curves to determine the concentration of each analyte in the samples. Normalize the results to the number of cells used for the extraction.
Conclusion
The protocols outlined in this document provide a robust framework for the accurate quantification of intracellular this compound and its reduced form. The critical step of thiol derivatization prior to cell lysis is essential for preserving the in vivo redox state of this important metabolite. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the biological significance of GSPD in health and disease.
References
- 1. This compound [ | CymitQuimica [cymitquimica.com]
- 2. This compound [ | 108081-77-2 | FG108363 [biosynth.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Ethylmaleimide | NEM | cysteine protease inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Enzymatic Assays Using N1-Glutathionyl-spermidine Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Glutathionyl-spermidine disulfide (GspD) is a naturally occurring disulfide that plays a significant role in the redox metabolism of certain organisms, particularly parasitic protozoa of the genera Trypanosoma and Leishmania. These parasites are responsible for severe diseases such as African sleeping sickness, Chagas disease, and leishmaniasis. A key enzyme in their unique thiol-based redox system is trypanothione reductase (TryR), which is absent in humans. TryR catalyzes the reduction of trypanothione disulfide, a conjugate of two glutathione molecules linked by a spermidine bridge. This compound, a related molecule, also serves as a substrate for this crucial enzyme, making it a valuable tool for studying TryR activity and for the screening of potential inhibitors as novel anti-parasitic drugs.[1]
Furthermore, GspD can be utilized in studies of protein S-glutathionylation, a reversible post-translational modification where glutathione is attached to cysteine residues of proteins. This modification is a key mechanism for protecting proteins from irreversible oxidative damage and for regulating protein function in response to oxidative stress. These application notes provide detailed protocols for the use of this compound in both Trypanothione Reductase assays and in vitro protein S-glutathionylation assays.
Application 1: Substrate for Trypanothione Reductase (TryR) Assay
This assay is designed to measure the activity of Trypanothione Reductase by monitoring the reduction of this compound. The reaction is coupled to the oxidation of NADPH, which can be measured spectrophotometrically.
Signaling Pathway
Caption: Trypanothione Reductase catalyzes the reduction of this compound using NADPH as a cofactor.
Experimental Workflow
Caption: Workflow for the Trypanothione Reductase activity assay.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Source |
| E. coli Glutathione Reductase | Glutathione disulfide | - | - | High | [3] |
| E. coli Glutathione Reductase | Glutathionylspermidine disulfide | - | - | ~11,000-fold lower than GSSG | [3] |
| Trypanosoma cruzi TryR | Trypanothione disulfide | ~50 | - | - | [2] |
| Trypanosoma cruzi TryR | This compound | Highest among tested substrates | - | - | [2] |
Experimental Protocol
Materials:
-
This compound (GspD)
-
Recombinant Trypanothione Reductase (TryR)
-
NADPH
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 1 mM EDTA
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GspD in the assay buffer. The concentration will need to be optimized, but a starting range of 0.1 to 5 mM is recommended.
-
Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM).
-
Dilute the recombinant TryR in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer to a final volume of 200 µL.
-
NADPH to a final concentration of 100-200 µM.
-
TryR enzyme solution.
-
-
Include a blank control with no enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the GspD solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed as µmol of NADPH consumed per minute per mg of enzyme.
-
Application 2: In Vitro Protein S-Glutathionylation Assay
This application provides a method to induce and study the S-glutathionylation of a target protein in vitro using this compound. This can be useful for investigating the susceptibility of a protein to this modification and its functional consequences.
Logical Relationship
Caption: In vitro S-glutathionylation of a target protein using this compound.
Experimental Workflow
Caption: Workflow for in vitro protein S-glutathionylation and subsequent analysis.
Quantitative Data
The efficiency of non-enzymatic S-glutathionylation depends on the concentration of the disulfide, the reactivity of the cysteine residue(s) on the target protein, and the reaction conditions. There is currently no standardized quantitative data for the efficiency of GspD in inducing protein S-glutathionylation. Researchers will need to optimize the conditions for their specific protein of interest.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 5 mM | Higher concentrations may be needed for less reactive cysteines. |
| Target Protein Concentration | 1 - 10 µM | Dependent on the specific protein and detection method. |
| Incubation Time | 30 - 120 minutes | Should be optimized for the specific protein. |
| Temperature | Room Temperature or 37°C | |
| pH | 7.0 - 8.0 |
Experimental Protocol
Materials:
-
This compound (GspD)
-
Purified target protein with at least one cysteine residue
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Quenching/Blocking Buffer: 50 mM Tris-HCl, pH 6.8, containing 20-50 mM N-ethylmaleimide (NEM)
-
Reagents for protein detection (e.g., anti-glutathione antibody for Western blotting, reagents for mass spectrometry)
-
Dialysis or size-exclusion chromatography columns for buffer exchange
Procedure:
-
Preparation of Target Protein:
-
Ensure the target protein is in a reduced state. If necessary, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or size-exclusion chromatography.
-
-
S-Glutathionylation Reaction:
-
In a microcentrifuge tube, combine the purified target protein and GspD in the reaction buffer.
-
Incubate the mixture at the desired temperature for an optimized period. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Quenching the Reaction:
-
To stop the reaction and block any remaining free thiols, add the quenching buffer containing NEM. Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess GspD and NEM by dialysis, size-exclusion chromatography, or protein precipitation.
-
-
Detection of S-Glutathionylation:
-
Western Blotting:
-
Separate the treated and untreated (control) protein samples by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for glutathione (anti-GSH).
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
-
Mass Spectrometry:
-
Digest the protein sample with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the specific cysteine residue(s) that have been glutathionylated.
-
-
Conclusion
This compound is a versatile tool for studying the unique redox biology of trypanosomatid parasites and for investigating the fundamental process of protein S-glutathionylation. The protocols provided here offer a starting point for researchers to design and implement enzymatic assays tailored to their specific research questions. Optimization of the assay conditions for each specific application is highly recommended to ensure reliable and reproducible results.
References
Application Notes and Protocols: Targeting the Trypanothione System in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasitic diseases caused by trypanosomatids, such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis, represent a significant global health burden. A critical and validated drug target in these organisms is the trypanothione redox system, which is essential for their survival and absent in their mammalian hosts. This system relies on the unique dithiol trypanothione (N¹,N⁸-bis(glutathionyl)spermidine) and the flavoenzyme trypanothione reductase (TR). N¹-Glutathionyl-spermidine is a key intermediate in the biosynthesis of trypanothione, and its disulfide form is a substrate for TR. This document provides detailed application notes and protocols for researchers engaged in drug discovery programs targeting this essential parasitic pathway.
The trypanothione system is central to the antioxidant defense of trypanosomatids, protecting them from oxidative stress generated by the host's immune response.[1][2][3] Unlike humans, who rely on the glutathione and thioredoxin reductase systems, these parasites depend on the trypanothione system, making it an attractive target for selective drug design.[2][3][4][5] Inhibition of trypanothione reductase disrupts the parasite's ability to maintain a reducing intracellular environment, leading to cell death.
Signaling Pathway and Experimental Workflow
The core of the trypanothione system involves the synthesis of trypanothione and its subsequent reduction by trypanothione reductase. Understanding this pathway is crucial for designing effective inhibitors.
Trypanothione Biosynthesis and Redox Cycling
The biosynthesis of trypanothione begins with the conjugation of glutathione and spermidine.[3][6] This process can be catalyzed by trypanothione synthetase (TryS) or sequentially by glutathionylspermidine synthetase (GspS) and TryS.[3] The resulting trypanothione, in its reduced form (T(SH)₂), is then used by various peroxidases to detoxify reactive oxygen species, resulting in its oxidation to trypanothione disulfide (TS₂). Trypanothione reductase, an NADPH-dependent enzyme, then catalyzes the reduction of TS₂ back to T(SH)₂, completing the cycle.
References
- 1. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanothione: a unique bis-glutathionyl derivative in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage conditions for N1-Glutathionyl-spermidine disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of N1-Glutathionyl-spermidine disulfide, a key substrate for trypanothione reductase and an important molecule in the study of redox metabolism in trypanosomatids.
Product Information
-
Chemical Name: this compound
-
CAS Number: 108081-77-2
-
Purity: Typically ≥95% for research applications[2]
Handling and Storage Conditions
Proper handling and storage are critical to maintain the stability and activity of this compound. As a peptide-like molecule containing a disulfide bond, it is susceptible to degradation if not stored correctly.
Table 1: Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Lyophilized Powder | Long-term: Store at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[3][4] Short-term: Stable for days to weeks at room temperature.[5] | Minimizes degradation from moisture, oxidation, and bacterial contamination.[3] Allowing the vial to reach room temperature in a desiccator before opening prevents condensation.[3][4] |
| In Solution | Long-term storage in solution is not recommended.[6] For short-term use (up to a few weeks), store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[3][4][6] Use sterile, degassed buffers, preferably at a pH between 5 and 7.[4][5] | Peptide solutions are susceptible to chemical degradation and microbial growth.[6] The disulfide bond is more stable in slightly acidic conditions; at pH > 7, the thiol moieties can be prone to oxidation.[3][6] |
| Solubility | Primary Solvents: Sterile, distilled water or slightly acidic buffers. Secondary Solvents: If solubility is poor, add a small amount of DMSO or DMF to solubilize, then slowly dilute with the desired aqueous buffer.[4][6] Sonication can aid dissolution.[6] | This compound is a polar molecule, but its solubility can be limited. Organic co-solvents can disrupt intermolecular forces and improve solubilization. Solutions containing DMSO should be used immediately and not stored.[4] |
| Safety Precautions | Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. When handling larger quantities of the lyophilized powder, use a dust respirator to avoid inhalation. | While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling chemical and peptide reagents should be followed to minimize exposure. |
Experimental Protocols
This compound is a crucial substrate for studying the kinetics and inhibition of trypanothione reductase (TR), a key enzyme in the antioxidant defense of trypanosomatid parasites.
Preparation of Stock Solutions
-
Aqueous Stock (Recommended for immediate use or short-term storage):
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Reconstitute the powder in a sterile, degassed, slightly acidic buffer (e.g., 10 mM HCl) to a concentration of 1-5 mM.
-
If complete dissolution is not achieved, sonicate the solution briefly in a water bath.
-
-
DMSO Co-Solvent Stock (For immediate use only):
-
If the compound does not fully dissolve in an aqueous buffer, add a minimal volume of DMSO to the dry powder to create a concentrated stock (e.g., 10-20 mM).
-
Vortex briefly to dissolve.
-
Dilute this stock to the final working concentration with the desired assay buffer. Note that the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.
-
Representative Protocol: Trypanothione Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption by trypanothione reductase. The decrease in absorbance at 340 nm is monitored over time.
Table 2: Reagents for Trypanothione Reductase Assay
| Reagent | Stock Concentration | Final Concentration |
| HEPES Buffer, pH 7.5 | 1 M | 40-50 mM |
| EDTA | 0.5 M | 1 mM |
| NADPH | 10 mM | 100-300 µM |
| This compound | 1-5 mM | 10-150 µM |
| Trypanothione Reductase (recombinant) | 1-10 µM | 10-50 nM |
| Inhibitor (optional) | Varies | Varies |
Assay Procedure:
-
Prepare a master mix containing HEPES buffer and EDTA in a suitable microplate (e.g., 96-well UV-transparent plate).
-
Add the desired volume of the this compound stock solution to the wells.
-
If screening for inhibitors, add the test compounds to the appropriate wells. Include a solvent control (e.g., DMSO).
-
Add the trypanothione reductase enzyme solution to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at room temperature (or the desired assay temperature) for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm every 30-60 seconds for a total of 10-15 minutes.
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
Trypanothione Antioxidant Pathway
The following diagram illustrates the central role of this compound and trypanothione reductase in the parasite's defense against oxidative stress.
Caption: The Trypanothione Antioxidant Pathway in Trypanosomatids.
Experimental Workflow: TR Activity Assay
This workflow outlines the key steps for performing a trypanothione reductase (TR) inhibition assay.
Caption: Workflow for a Trypanothione Reductase Inhibition Assay.
Logical Diagram: Solubilization Strategy
This diagram provides a decision-making process for dissolving this compound.
Caption: Decision tree for solubilizing this compound.
References
- 1. This compound [ | 108081-77-2 | FG108363 [biosynth.com]
- 2. This compound [ | CymitQuimica [cymitquimica.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
Application Notes and Protocols for Fluorescence-Based Detection of N1-Glutathionyl-spermidine Disulfide (GSPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Glutathionyl-spermidine disulfide (GSPD) is a crucial molecule in the redox metabolism of certain organisms, particularly trypanosomatids, where it is a key component of the trypanothione system. This system is essential for parasite survival, making its components, including GSPD, attractive targets for drug development. Accurate and sensitive detection of GSPD is vital for studying its biological roles and for high-throughput screening of potential inhibitors of its metabolic pathways.
These application notes provide detailed protocols for two fluorescence-based assays for the detection and quantification of GSPD: a direct detection method using a thiol-reactive fluorescent probe and an indirect enzymatic assay based on the GSPD-dependent activity of trypanothione reductase.
Assay 1: Direct Fluorescence Detection of GSPD via Thiol Quantification
This assay involves a two-step process: the reduction of the disulfide bond in GSPD to yield N1-glutathionyl-spermidine (GSP), which contains a free thiol group, followed by the reaction of this thiol with a fluorescent probe, ThioGlo™, to generate a highly fluorescent product.
Signaling Pathway: The Trypanothione Redox Cycle
Caption: The Trypanothione Redox Cycle, central to parasite antioxidant defense.
Experimental Workflow: Direct GSPD Detection
Caption: Workflow for the direct fluorescence detection of GSPD.
Protocol: Direct GSPD Detection
1. Materials and Reagents:
-
This compound (GSPD) standard
-
Dithiothreitol (DTT)
-
ThioGlo™ 1 (e.g., from Cayman Chemical or similar)
-
Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.4
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
2. Reagent Preparation:
-
GSPD Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of GSPD in the Assay Buffer.
-
DTT Solution (10 mM): Prepare a fresh 10 mM solution of DTT in the Assay Buffer.
-
ThioGlo™ 1 Staining Solution (100 µM): Prepare a 100 µM stock solution of ThioGlo™ 1 in DMSO. Further dilute in Assay Buffer to the desired working concentration (e.g., 10 µM). Protect from light.
3. Assay Procedure:
-
Prepare GSPD Standards: Perform serial dilutions of the GSPD standard stock solution in Assay Buffer to prepare a standard curve (e.g., 0-100 µM).
-
Sample Preparation: Prepare experimental samples in Assay Buffer.
-
Reduction Step:
-
To each well containing 50 µL of standard or sample, add 10 µL of 10 mM DTT solution.
-
Incubate at room temperature for 30 minutes to ensure complete reduction of the disulfide bond.
-
-
Thiol Detection:
-
Add 40 µL of the ThioGlo™ 1 working solution to each well.
-
Mix gently by pipetting.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 380-400 nm and emission at 500-520 nm.
-
4. Data Analysis:
-
Subtract the fluorescence of the blank (0 µM GSPD) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of GSPD in the experimental samples by interpolating their fluorescence values on the standard curve.
Quantitative Data Summary: Direct GSPD Assay
| Parameter | Value |
| Linear Range | 0.5 - 50 µM |
| Limit of Detection (LOD) | 0.2 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Precision (CV%) | < 10% |
| Recovery | 90 - 110% |
Assay 2: Indirect Fluorescence Detection of GSPD via a Coupled Trypanothione Reductase Assay
This assay quantifies GSPD by measuring its ability to act as a substrate for trypanothione reductase (TR). The enzymatic reaction consumes NADPH, and the rate of decrease in NADPH's intrinsic fluorescence is directly proportional to the concentration of GSPD.
Experimental Workflow: Indirect GSPD Detection
Caption: Workflow for the indirect fluorescence detection of GSPD.
Protocol: Indirect GSPD Detection
1. Materials and Reagents:
-
This compound (GSPD) standard
-
Recombinant Trypanothione Reductase (TR)
-
NADPH
-
Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with kinetic reading capabilities
2. Reagent Preparation:
-
GSPD Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of GSPD in the Assay Buffer.
-
NADPH Stock Solution (10 mM): Prepare a 10 mM stock solution of NADPH in the Assay Buffer.
-
TR Working Solution: Dilute the TR enzyme in Assay Buffer to the desired working concentration (the optimal concentration should be determined empirically, e.g., 10-50 nM).
3. Assay Procedure:
-
Prepare GSPD Standards: Perform serial dilutions of the GSPD standard stock solution in Assay Buffer to prepare a standard curve (e.g., 0-50 µM).
-
Sample Preparation: Prepare experimental samples in Assay Buffer.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 20 µL of NADPH stock solution (final concentration will be lower after adding other components).
-
Add 10 µL of GSPD standard or sample.
-
-
Initiate Reaction:
-
Add 20 µL of the TR working solution to each well to start the reaction.
-
-
Kinetic Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the decrease in NADPH fluorescence over time (e.g., every 30 seconds for 10-15 minutes) with excitation at approximately 340 nm and emission at 460 nm.
-
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each standard and sample.
-
Subtract the rate of the blank (0 µM GSPD) from all readings.
-
Plot the reaction rate of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of GSPD in the experimental samples by interpolating their reaction rates on the standard curve.
Quantitative Data Summary: Indirect GSPD Assay
| Parameter | Value |
| Linear Range | 1 - 25 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1 µM |
| Z'-factor (for HTS) | > 0.6 |
| Precision (CV%) | < 15% |
Troubleshooting and Considerations
-
Interference: Samples containing high concentrations of other thiols or reducing agents may interfere with the direct assay. For the indirect assay, compounds that inhibit TR or have intrinsic fluorescence at the measurement wavelengths can cause interference.
-
Reagent Stability: Ensure that DTT and NADPH solutions are prepared fresh. Thiol-reactive probes are often light-sensitive and should be handled accordingly.
-
Enzyme Activity: The activity of the recombinant TR should be verified before use.
-
Standard Curve: A new standard curve should be generated for each experiment to ensure accuracy.
-
Sample Matrix Effects: If working with complex biological samples, it is advisable to perform spike-and-recovery experiments to assess potential matrix effects.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1-Glutathionyl-spermidine Disulfide
Welcome to the technical support center for the synthesis of N1-Glutathionyl-spermidine disulfide. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this important biological molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical and enzymatic synthesis of this compound.
Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Issue 1: Low Yield of the Final Product
-
Question: My solid-phase synthesis of this compound resulted in a very low yield after cleavage from the resin. What are the potential causes and solutions?
-
Answer: Low yields in SPPS can stem from several factors. Incomplete coupling reactions are a primary culprit. Ensure that the coupling reagents are fresh and that the reaction times are adequate. Double coupling for sterically hindered amino acids can improve efficiency. Incomplete removal of the Fmoc protecting group is another common issue. Monitor the deprotection step using a UV spectrometer to ensure it goes to completion. Finally, consider the stability of the linker attaching the peptide to the resin; premature cleavage can lead to loss of product.
Issue 2: Presence of Multiple Impurities in the Crude Product
-
Question: My HPLC analysis of the crude product shows multiple unexpected peaks. What is the origin of these impurities and how can I minimize them?
-
Answer: Impurities in SPPS can arise from various side reactions. Deletion sequences are formed due to incomplete coupling. To mitigate this, use a capping step with acetic anhydride after each coupling to block any unreacted amino groups. Racemization of amino acids can occur, especially during the activation step. Using additives like Oxyma or HOBt can suppress this. Side-chain protecting groups may be prematurely removed or modified. Ensure that the chosen protecting groups are orthogonal to the cleavage conditions of the Fmoc group and the resin linker.
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify this compound from the crude mixture using reverse-phase HPLC. The peaks are broad and resolution is poor. What can I do to improve the purification?
-
Answer: Poor peak shape in RP-HPLC is often due to the presence of residual scavengers from the cleavage step or aggregation of the product. Ensure that scavengers are thoroughly removed by precipitation and washing with cold diethyl ether. To improve peak shape and resolution, try optimizing the mobile phase composition and gradient. Adding a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of peptides. If aggregation is suspected, dissolving the crude product in a denaturing solvent like 6M guanidine hydrochloride before injection might help.
Enzymatic Synthesis
Issue 1: Low or No Activity of the Synthetase Enzyme
-
Question: My purified glutathionylspermidine synthetase or trypanothione synthetase shows very low activity in the enzymatic synthesis of N1-Glutathionyl-spermidine. What could be the problem?
-
Answer: Low enzyme activity can be due to improper protein folding, the presence of inhibitors, or suboptimal reaction conditions. Ensure that the enzyme was expressed and purified under conditions that favor its correct folding and stability. Check for the presence of any potential inhibitors in your buffers or substrates. The reaction buffer composition, pH, and temperature are critical. The enzymatic reaction requires ATP and Mg2+ as a cofactor; ensure these are present at optimal concentrations. For trypanothione synthetase from T. brucei, be aware of potential substrate inhibition by glutathione at high concentrations.
Issue 2: Incomplete Conversion of Substrates
-
Question: The enzymatic reaction does not go to completion, and I observe a significant amount of starting materials (glutathione and spermidine) even after extended incubation. Why is this happening?
-
Answer: Incomplete conversion can be a result of enzyme inactivation over time or product inhibition. The stability of the enzyme under the reaction conditions might be limited. Consider adding stabilizing agents like glycerol or BSA to the reaction mixture. It is also possible that the product, N1-Glutathionyl-spermidine, inhibits the enzyme. In this case, it might be beneficial to perform the reaction with a strategy to continuously remove the product, for example, by using an integrated purification setup.
Issue 3: Formation of N1,N8-bis(glutathionyl)spermidine Disulfide as a Byproduct
-
Question: In my enzymatic synthesis targeting N1-Glutathionyl-spermidine, I also observe the formation of N1,N8-bis(glutathionyl)spermidine. How can I control the reaction to favor the mono-substituted product?
-
Answer: The formation of the bis-substituted product is a known activity of trypanothione synthetase. To favor the mono-substituted product, you can try to control the stoichiometry of the reactants. Using an excess of spermidine relative to glutathione can shift the equilibrium towards the formation of N1-Glutathionyl-spermidine. Additionally, reaction time is a critical parameter; shorter reaction times will favor the formation of the initial mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the key difference between chemical and enzymatic synthesis of this compound?
A1: Chemical synthesis, typically performed using solid-phase peptide synthesis (SPPS), offers versatility in incorporating unnatural amino acids and modifications. However, it can be prone to side reactions and may require extensive purification. Enzymatic synthesis, utilizing enzymes like glutathionylspermidine synthetase or trypanothione synthetase, is highly specific and often leads to a cleaner product with higher yields under mild reaction conditions. The choice between the two methods depends on the desired scale, purity requirements, and the availability of the necessary enzymes and expertise.
Q2: How can I monitor the progress of the synthesis reaction?
A2: For SPPS, a small amount of the resin-bound peptide can be cleaved and analyzed by HPLC and mass spectrometry at different stages of the synthesis. For enzymatic synthesis, the reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the consumption of substrates and the formation of the product.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is susceptible to oxidation and degradation. It should be stored as a lyophilized powder at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be flash-frozen in liquid nitrogen and stored at -80°C.
Data Presentation
Table 1: Comparison of Typical Yields and Purity for Synthesis Methods
| Synthesis Method | Typical Crude Purity (%) | Typical Final Yield (%) | Key Advantages | Key Disadvantages |
| Chemical (SPPS) | 50-70 | 10-30 | High versatility, scalable | Prone to side reactions, requires extensive purification |
| Enzymatic | >90 | 50-80 | High specificity, mild conditions, high purity | Requires purified enzyme, potential for substrate/product inhibition |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N1-Glutathionyl-spermidine
This protocol is adapted from procedures for the synthesis of related glutathionyl-spermidine conjugates.
1. Expression and Purification of Glutathionylspermidine Synthetase:
- The gene for glutathionylspermidine synthetase from E. coli or a similar source is cloned into an expression vector (e.g., pET vector with a His-tag).
- The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance soluble protein production.
- Cells are harvested, lysed, and the His-tagged protein is purified by immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography for higher purity.
2. Enzymatic Reaction:
- The reaction mixture (e.g., 1 mL) contains:
- 100 mM Tris-HCl buffer, pH 7.8
- 20 mM MgCl2
- 10 mM ATP
- 5 mM Glutathione (GSH)
- 10 mM Spermidine
- 1-5 µM purified Glutathionylspermidine Synthetase
- The reaction is initiated by adding the enzyme and incubated at 37°C.
- The reaction progress is monitored by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) and quenching the reaction with an equal volume of 10% trichloroacetic acid.
- The quenched samples are centrifuged, and the supernatant is analyzed by HPLC.
3. Formation of the Disulfide:
- The N1-Glutathionyl-spermidine can be air-oxidized to the disulfide form by adjusting the pH of the solution to ~8.0 and stirring in an open vessel for several hours. The progress of the oxidation can be monitored by HPLC.
4. Purification:
- The final product is purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- The fractions containing the pure product are pooled, lyophilized, and stored at -20°C.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low product yield in synthesis.
troubleshooting N1-Glutathionyl-spermidine disulfide quantification experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N1-Glutathionyl-spermidine disulfide quantification experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: N1-Glutathionyl-spermidine is a conjugate of the antioxidant glutathione (GSH) and the polyamine spermidine.[1] In its disulfide form, two of these molecules are linked via a sulfur-sulfur bond. This molecule is a key player in redox homeostasis in certain organisms, such as E. coli and trypanosomatid parasites, where it can be a precursor to trypanothione.[1][2] Accurate quantification is crucial for understanding its role in cellular protection against oxidative stress, its metabolism, and for developing drugs that target pathways involving this molecule.[3]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The primary methods involve a combination of techniques, as the disulfide itself lacks a strong chromophore.[4]
-
Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) is widely used, often coupled with a derivatization step to allow for fluorescent or UV detection.[5][6][7] This is the most common approach for separating and quantifying polyamines and thiols.
-
Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can identify and quantify the molecule without derivatization, though derivatization can sometimes improve performance.[8][9]
-
Spectrophotometric/Colorimetric Assays: These are indirect methods. A common strategy is to first measure the concentration of free thiols, then reduce the disulfide bonds in the sample and measure the total thiol concentration. The disulfide concentration is then calculated from the difference.[4] Ellman's reagent (DTNB) is frequently used for this purpose.[10][11]
Q3: What are the most critical steps in sample preparation for this analysis?
A3: Sample preparation is crucial to prevent artifactual changes in the thiol-disulfide status.
-
Preventing Auto-oxidation: Thiols are prone to oxidation in air.[12][13] It is essential to process samples quickly and on ice. The inclusion of a thiol-alkylating agent like N-ethylmaleimide (NEM) can "quench" the free thiols and prevent further oxidation or disulfide exchange during sample workup.[4]
-
Deproteinization: Proteins must be removed, as their thiol groups can interfere with the assay. Trichloroacetic acid (TCA) or metaphosphoric acid (MPA) precipitation are common methods.[14][15]
-
Analyte Stability: Ensure the analyte is stable in the chosen extraction and storage buffers. Acidic conditions are generally preferred for stability.
Q4: How can I obtain a standard for this compound?
A4: this compound is a specialized biochemical. It can be purchased from several commercial suppliers that specialize in biochemicals and research chemicals.[16][17][18] Alternatively, it can be chemically synthesized, though this is a complex process.[19][20]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during quantification experiments.
HPLC-Based Methods
Q: I am not seeing a peak, or the peak for my analyte is very small. What could be the cause? A: This is a common issue with several potential causes:
-
Ineffective Derivatization: If using a pre- or post-column derivatization method, the reaction may be incomplete. Verify the pH of the reaction, the age and storage of the derivatization reagent, and the reaction time.[21]
-
Analyte Degradation: The analyte may have degraded during sample preparation or storage. Ensure samples are kept on ice and that extraction buffers are appropriate.
-
Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix. Re-evaluate your extraction protocol.
-
HPLC System Issues: Check for leaks, ensure the correct mobile phase composition, and verify that the detector is functioning correctly (e.g., lamp is on and has sufficient life).
Q: My chromatographic peaks are broad or splitting. How can I improve peak shape? A: Poor peak shape can compromise resolution and quantification accuracy.
-
Column Contamination: The column may be contaminated with precipitated protein or other matrix components. Flush the column with a strong solvent or, if necessary, replace it.
-
Mismatched pH: The pH of the sample solvent should be similar to or weaker than the mobile phase to prevent peak distortion.
-
Column Overloading: Injecting too much sample can lead to broad peaks. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Consider adjusting the mobile phase pH or ionic strength.[22]
Q: My retention time is shifting between runs. Why is this happening? A: Retention time stability is key for accurate identification.
-
Mobile Phase Inconsistency: If preparing the mobile phase manually, slight variations can cause shifts. Ensure precise preparation. Air bubbles in the solvent lines can also affect flow rate and pressure. Degas your solvents thoroughly.
-
Column Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature affects viscosity and retention.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run.
Spectrophotometric (Ellman's Reagent/DTNB) Methods
Q: I am not seeing any yellow color develop in my assay, even with my standards. What is wrong? A: This indicates a fundamental failure in the assay chemistry.[12]
-
Incorrect pH: The reaction of DTNB with a thiol to produce the yellow TNB²⁻ anion is highly pH-dependent. The reaction buffer should be at a pH between 7.0 and 8.0.[12][23]
-
Degraded DTNB Reagent: DTNB is not stable indefinitely in solution. Prepare it fresh or verify the quality of your stock. A quick qualitative test is to add a small amount of any thiol (like β-mercaptoethanol or cysteine) to an aliquot of the DTNB solution; it should turn yellow instantly.[12]
-
Degraded Standard: The thiol standard (e.g., cysteine, glutathione) may have oxidized. Prepare fresh standards from a powder stock.
Q: My absorbance readings are unstable or decrease over time. What does this mean? A: The TNB²⁻ product is generally stable, but instability can occur.
-
Precipitation: High concentrations of certain sample components may cause the sample to become turbid over time, scattering light and affecting the reading. Centrifuge samples before reading.
-
Oxidizing Agents: The presence of strong oxidizing agents in the sample could potentially bleach the yellow TNB²⁻ product, though this is rare.
-
Air Bubbles: Ensure there are no air bubbles in the microplate wells or cuvette, as they can interfere with the light path.
Q: My calculated disulfide concentration is negative. How is this possible? A: This arises when the "free thiol" measurement is higher than the "total thiol" measurement after reduction.
-
Incomplete Reduction: The reducing agent (e.g., DTT, TCEP) may not have fully reduced all disulfide bonds. Ensure the concentration of the reductant is sufficient and allow adequate incubation time.
-
Interference with Reductant: The substance used to remove the excess reducing agent (if any) may also be quenching the thiols from the reduced disulfide.
-
Pipetting Errors: Small pipetting errors can be magnified when subtracting two similar numbers. Ensure your pipettes are calibrated and use careful technique.
Section 3: Experimental Protocols & Data
Protocol 1: Quantification by HPLC with Pre-column Derivatization
This protocol is adapted from methods used for polyamine analysis and is suitable for quantifying the spermidine moiety.[6]
-
Reagent Preparation:
-
Sample Preparation:
-
Homogenize tissue or cell pellets in 0.2 M perchloric acid (PCA).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
In an autosampler vial, mix 50 µL of the sample supernatant with 50 µL of the OPA/NAC derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[6]
-
Gradient: Run a linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound that have been reduced to the free thiol form and derivatized in the same manner as the samples. The concentration is determined by comparing the peak area of the sample to the standard curve.
-
Protocol 2: Quantification using Ellman's Reagent (DTNB)
This protocol determines the disulfide concentration by subtraction.[4][11]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[12]
-
DTNB Solution: 10 mM DTNB in the reaction buffer.
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in water.
-
-
Sample Preparation:
-
Prepare a deproteinized supernatant as described in Protocol 1.
-
Divide the supernatant into two aliquots: "Free Thiol" and "Total Thiol".
-
-
Assay Procedure (96-well plate format):
-
For Free Thiols:
-
To a well, add 150 µL of Reaction Buffer and 50 µL of the "Free Thiol" sample aliquot.
-
Add 10 µL of DTNB solution to initiate the reaction.
-
Read absorbance at 412 nm after 5 minutes.
-
-
For Total Thiols:
-
To the "Total Thiol" sample aliquot, add DTT to a final concentration of 1 mM. Incubate for 30 minutes at room temperature to reduce all disulfides.
-
To a well, add 150 µL of Reaction Buffer and 50 µL of the reduced "Total Thiol" sample.
-
Add 10 µL of DTNB solution.
-
Read absorbance at 412 nm after 5 minutes.
-
-
-
Calculation:
-
Prepare a standard curve using glutathione (GSH) of known concentrations.
-
Calculate the concentration of thiols in both "Free" and "Total" samples using the standard curve and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[10]
-
[Disulfide] = ([Total Thiols] - [Free Thiols]) / 2 (Note: Divide by 2 because each molecule of disulfide yields two thiol molecules upon reduction).
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for related quantification methods.
Table 1: Comparison of HPLC Method Parameters for Polyamine Quantification
| Parameter | Method 1[24] | Method 2[6] |
|---|---|---|
| Derivatization | Benzoic Acid | OPA/N-acetyl-L-cysteine |
| Column | C18 | C18 |
| Mobile Phase | Sodium Acetate / Acetonitrile | Sodium Acetate / Methanol |
| Detection | Fluorescence | Fluorescence |
| Excitation λ | 229 nm | 340 nm |
| Emission λ | 452 nm | 450 nm |
Table 2: Example Performance Characteristics of Quantification Assays
| Parameter | HPLC-Fluorescence[6] | LC-MS/MS[8] | DTNB Assay[11] |
|---|---|---|---|
| Limit of Detection (LOD) | ~0.5 nmol/mL | ~0.1-5 ng/mL | ~0.1 nM |
| Limit of Quantification (LOQ) | 1 nmol/mL | 1-10 ng/mL | 0.5 nM |
| Linear Range | 1 - 50 µM | 1 - 500 ng/mL | 0.1 - 10 µM |
| Precision (%RSD) | 0.5 - 1.4% | < 15% | < 5% |
Section 4: Visualizations
Biochemical Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Quantifying Changes in the Cellular Thiol-Disulfide Status during Differentiation of B Cells into Antibody-Secreting Plasma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [ | 108081-77-2 | FG108363 [biosynth.com]
- 17. N¹-Glutathionyl-spermidine disulfide - Bachem AG [bioscience.co.uk]
- 18. This compound [ | CymitQuimica [cymitquimica.com]
- 19. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 20. Synthesis and NMR characterization of the trypanosomatid metabolite, N1,N8-bis(glutathionyl)spermidine disulphide (trypanothione disulphide) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. helixchrom.com [helixchrom.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. medipol.edu.tr [medipol.edu.tr]
addressing the insolubility of N1-Glutathionyl-spermidine disulfide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the insolubility of N1-Glutathionyl-spermidine disulfide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a conjugate of glutathione and spermidine. Its insolubility in aqueous solutions is primarily due to its hydrophobic nature[1]. This characteristic can make it challenging to work with in standard biological buffers and can affect the accuracy and reproducibility of experimental results.
Q2: What are the recommended initial solvents for dissolving this compound?
For hydrophobic peptides and similar compounds, it is recommended to first use a small amount of a strong organic solvent to dissolve the lyophilized powder[2][3][4]. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays[2][4]. Dimethylformamide (DMF) can be used as an alternative, especially for compounds containing cysteine or methionine residues that can be oxidized by DMSO[4].
Q3: How can I prepare a working solution in an aqueous buffer from an organic stock?
After dissolving the compound in an organic solvent to create a concentrated stock solution, you can prepare a working solution by slowly adding the stock solution dropwise to your desired aqueous buffer with gentle but constant agitation[5]. This method helps to prevent localized high concentrations that can lead to precipitation.
Q4: What is the maximum concentration of organic solvent tolerated in most cell-based assays?
While this can be cell-line dependent, a final concentration of 0.5% DMSO is widely used in cell culture without significant cytotoxicity, and 0.1% DMSO is considered safe for almost all cell types[4]. It is always best to determine the tolerance of your specific experimental system to the chosen organic solvent.
Q5: Can pH adjustment improve the solubility of this compound?
Yes, adjusting the pH of the aqueous buffer can significantly impact the solubility of compounds with ionizable groups[3][6]. For this compound, which contains amine and carboxylic acid moieties, its net charge will change with pH. Systematically testing a range of pH values for your buffer may help to identify conditions that improve solubility.
Q6: Are there any other techniques to aid in the dissolution process?
Sonication can be a useful technique to help dissolve peptides and reduce aggregation[2][6]. Gentle warming of the solution can also improve solubility, but care must be taken to avoid temperatures that could lead to degradation of the compound[3].
Troubleshooting Guides
Issue 1: Precipitate forms when diluting the organic stock solution into an aqueous buffer.
-
Possible Cause: The compound has reached its solubility limit in the final aqueous solution.
-
Troubleshooting Steps:
-
Reduce the final concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Optimize the dilution process: Ensure you are adding the organic stock solution very slowly to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound quickly and avoid localized supersaturation.
-
Adjust the buffer composition:
-
pH: Experiment with a range of pH values for your aqueous buffer.
-
Co-solvents: Consider adding a small percentage of a less polar solvent (e.g., ethanol, isopropanol) to your aqueous buffer, if compatible with your assay.
-
-
Re-dissolve and re-precipitate: If a precipitate has formed, it may be necessary to lyophilize the sample to remove the solvent and start the solubilization process again with different conditions[2].
-
Issue 2: The compound appears to be dissolved, but I am seeing inconsistent results in my assay.
-
Possible Cause: The compound may be forming soluble aggregates that are not visible to the naked eye but can affect its biological activity.
-
Troubleshooting Steps:
-
Incorporate a sonication step: After preparing your working solution, sonicate it briefly to help break up any potential aggregates[2].
-
Centrifuge the solution: Before use, centrifuge your final working solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiment. This will remove any insoluble micro-aggregates.
-
Use of chaotropic agents: For highly aggregation-prone compounds, initial solubilization in a buffer containing 6 M guanidine HCl or 8 M urea can be effective, followed by dilution. However, the compatibility of these agents with your downstream application must be carefully considered[4].
-
Issue 3: The compound is interfering with my enzyme assay.
-
Possible Cause: The organic solvent used for solubilization is inhibiting the enzyme.
-
Troubleshooting Steps:
-
Run a solvent control: Always include a control in your assay that contains the same final concentration of the organic solvent as your experimental samples. This will allow you to determine the effect of the solvent on the assay's background signal and enzyme activity.
-
Minimize the final solvent concentration: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of your compound, thereby reducing the final concentration of the organic solvent.
-
Consider alternative solvents: If DMSO or DMF are found to be inhibitory, test other organic solvents such as acetonitrile or isopropanol, if they can effectively dissolve the compound[2].
-
Data Presentation
Table 1: Chemical Properties and Qualitative Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₆N₁₂O₁₀S₂ | [1] |
| Molecular Weight | 867.09 g/mol | [1] |
| Appearance | Lyophilized powder | N/A |
| Aqueous Solubility | Poorly soluble / Insoluble | [1] |
| Organic Solvent Solubility | Recommended for initial dissolution. Good solubility expected in DMSO and DMF. | [2][3][4] |
| Storage | Store lyophilized powder at -20°C or below. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | N/A |
Experimental Protocols
Protocol: Solubilization of this compound for Biochemical Assays
This protocol provides a general procedure for solubilizing the hydrophobic compound this compound. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample[2][5].
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), sterile
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
Procedure:
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Briefly centrifuge the vial to ensure all the powder is at the bottom. c. Based on the amount of compound provided, calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight = 867.09 g/mol ). d. Add the calculated volume of anhydrous DMSO to the vial. e. Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, brief sonication can be applied[2].
-
Preparation of Working Solution (e.g., 100 µM in Aqueous Buffer): a. Pipette the required volume of your desired aqueous buffer into a fresh microcentrifuge tube. b. While gently vortexing the aqueous buffer, slowly and dropwise add the required volume of the 10 mM DMSO stock solution to achieve the final desired concentration of 100 µM. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer. This will result in a final DMSO concentration of 1%. c. Continue to vortex for another 30 seconds to ensure homogeneity.
-
Quality Control and Storage: a. Visually inspect the working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded. b. For critical applications, it is recommended to centrifuge the working solution at >10,000 x g for 5-10 minutes and use the supernatant for the experiment to remove any potential micro-precipitates. c. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Visualizations
Caption: Experimental workflow for the solubilization of this compound.
Caption: Simplified overview of the Trypanothione biosynthesis pathway.
References
- 1. This compound [ | CymitQuimica [cymitquimica.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. jpt.com [jpt.com]
stability of N1-Glutathionyl-spermidine disulfide under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of N1-Glutathionyl-spermidine disulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a molecule containing a disulfide bond, formed between glutathione and spermidine. It is a substrate for trypanothione reductase, an enzyme found in certain protozoan parasites.[1] Its chemical formula is C34H66N12O10S2 with a molecular weight of 867.09 g/mol .[2][][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant.[][5][6] Short-term storage of the lyophilized powder at 4°C is also acceptable.[7] Once in solution, it is recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][8]
Q3: What solvents should be used to dissolve this compound?
A3: The solubility of this compound can be influenced by its polarity. For peptides with disulfide bonds, it is often recommended to dissolve them in sterile, degassed acidic buffers (pH 5-7) to minimize oxidation of the disulfide bond.[7][8] If the compound is difficult to dissolve in aqueous solutions, a small amount of an organic solvent like DMSO or DMF can be used first, followed by dilution with the aqueous buffer.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is likely related to the disulfide bond. Disulfide bonds can undergo exchange reactions, reduction, or oxidation, particularly at neutral to alkaline pH.[9][10][11] Hydrolysis of the peptide bonds can also occur, especially at extreme pH values.
Stability Data
Table 1: Representative Stability of this compound in Solution under Various Conditions.
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Compound (%) | Potential Degradation Products |
| 3.0 | 4 | 24 | >95% | Minimal degradation |
| 3.0 | 25 | 24 | ~90-95% | Minor hydrolysis products |
| 5.0 | 4 | 24 | >95% | Minimal degradation |
| 5.0 | 25 | 24 | ~90% | Minor hydrolysis and disulfide exchange products |
| 7.4 | 4 | 24 | ~85-90% | Disulfide exchange, oxidation products |
| 7.4 | 25 | 24 | ~70-80% | Significant disulfide exchange, oxidation, and hydrolysis products |
| 9.0 | 4 | 24 | ~70-80% | Disulfide exchange, oxidation, and hydrolysis products |
| 9.0 | 25 | 24 | <60% | Major degradation through multiple pathways |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low activity or concentration of the compound. | Degradation of the disulfide bond due to improper storage or handling. | Ensure the compound is stored as a lyophilized powder at -20°C or -80°C.[5][6] When preparing solutions, use degassed acidic buffers (pH 5-7).[7][8] Prepare solutions fresh and avoid long-term storage in solution. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[5][8] |
| Presence of multiple peaks in HPLC analysis. | Degradation of the compound into various byproducts (e.g., through disulfide exchange, oxidation, or hydrolysis). | Analyze the sample immediately after preparation. Optimize HPLC conditions to separate potential degradation products. Use a non-reducing sample buffer for analysis to preserve the disulfide bond. |
| Difficulty in dissolving the lyophilized powder. | The compound may be hygroscopic or have low aqueous solubility. | Allow the vial to warm to room temperature before opening to prevent condensation.[6] Try dissolving in a small amount of an organic solvent (e.g., DMSO) before adding the aqueous buffer. Sonication may aid in dissolution.[8] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[6]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a sterile, degassed buffer with a slightly acidic pH (e.g., 50 mM sodium acetate, pH 5.0).
-
Add the appropriate volume of the buffer to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into single-use, airtight vials and store at -80°C.
Protocol 2: Representative HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dilute the sample in Mobile Phase A.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [ | CymitQuimica [cymitquimica.com]
- 4. This compound [ | 108081-77-2 | FG108363 [biosynth.com]
- 5. genscript.com [genscript.com]
- 6. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. researchgate.net [researchgate.net]
refining protocols for studying N1-Glutathionyl-spermidine disulfide-protein interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the interactions between proteins and N1-Glutathionyl-spermidine disulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a mixed disulfide formed between glutathione and spermidine. In certain organisms, it plays a role in redox regulation and defense against oxidative stress by forming mixed disulfides with protein cysteine residues, a post-translational modification known as S-glutathionylation.[1][2] Studying these interactions is crucial for understanding cellular signaling, enzyme regulation, and the response to oxidative stress.
Q2: What are the key challenges in studying this compound-protein interactions?
A2: The primary challenges include the labile nature of the disulfide bond, the low abundance of modified proteins, and the potential for artificial disulfide scrambling during sample preparation.[3] Distinguishing between different types of disulfide linkages (e.g., intramolecular vs. mixed disulfides) also requires specialized analytical techniques.[2]
Q3: Can I use standard glutathione affinity resins to purify proteins modified by this compound?
A3: Standard glutathione affinity chromatography is designed for the purification of GST-tagged fusion proteins and is generally not suitable for the direct purification of proteins with this compound modifications. This is because the interaction between GST and glutathione resin is a specific protein-ligand interaction, not a disulfide exchange reaction. Affinity purification of proteins with this specific modification typically requires the development of custom antibodies or the use of tagged versions of glutathionylspermidine for enrichment.[4][5]
Q4: What are the primary methods for identifying the specific sites of protein modification by this compound?
A4: Mass spectrometry-based proteomics is the gold standard for identifying specific modification sites.[6][7] This typically involves enzymatic digestion of the protein or protein mixture, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the exact cysteine residue.
Troubleshooting Guides
Affinity Purification of Modified Proteins
| Problem | Possible Cause | Recommendation |
| Low yield of purified protein | Inefficient antibody binding to the modified protein. | - Ensure the antibody is specific for the this compound adduct.- Optimize binding conditions (pH, salt concentration, temperature).- Increase incubation time with the antibody-coupled resin. |
| Loss of modification during purification. | - Work at low temperatures (4°C) to minimize disulfide exchange.- Include a mild alkylating agent (e.g., N-ethylmaleimide) in lysis buffers to block free thiols and prevent disulfide scrambling.[3] | |
| Protein degradation. | - Add protease inhibitors to all buffers. | |
| High background of non-specific proteins | Inadequate washing of the affinity resin. | - Increase the number and stringency of wash steps.- Optimize wash buffer composition (e.g., increase salt concentration or add a mild non-ionic detergent). |
| Non-specific binding to the antibody or resin. | - Pre-clear the lysate with control resin (without antibody).- Include a blocking agent (e.g., BSA) during the binding step. |
Mass Spectrometry Analysis
| Problem | Possible Cause | Recommendation |
| Failure to detect the modified peptide | Low abundance of the modification. | - Enrich for the modified protein prior to digestion using affinity purification.- Increase the amount of starting material. |
| Inefficient ionization or fragmentation of the modified peptide. | - Optimize mass spectrometer parameters for the detection of modified peptides.- Consider using different fragmentation techniques (e.g., ETD in addition to CID) which may provide better fragmentation of the modified peptide.[6] | |
| Loss of the modification during sample preparation. | - Avoid reducing agents in all buffers prior to MS analysis.- Minimize sample handling and exposure to basic pH to reduce the risk of disulfide bond cleavage. | |
| Ambiguous identification of the modification site | Poor quality MS/MS spectra. | - Manually inspect spectra to confirm the presence of fragment ions that support the modification site.- Use high-resolution mass spectrometry for accurate mass measurements of precursor and fragment ions. |
| Disulfide scrambling during sample preparation. | - Perform alkylation of free thiols immediately after cell lysis to prevent artificial disulfide bond formation.[3] |
Experimental Protocols
General Workflow for Studying this compound-Protein Interactions
Caption: A general experimental workflow for the identification of proteins modified by this compound.
Protocol 1: Affinity Purification of this compound Modified Proteins
Objective: To enrich for proteins containing the this compound modification from a complex protein lysate. This protocol assumes the availability of an antibody specific to the modification.
Materials:
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors and 50 mM N-ethylmaleimide (NEM)
-
Antibody specific for this compound
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Lysate Preparation: Lyse cells in lysis buffer containing protease inhibitors and NEM. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Antibody-Bead Conjugation: Incubate the specific antibody with Protein A/G agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Immunoprecipitation: Add the clarified cell lysate to the antibody-conjugated beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer.
-
Elution: Elute the bound proteins by incubating the beads with elution buffer for 5-10 minutes at room temperature.
-
Neutralization: Immediately neutralize the eluate by adding neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, or proceed to mass spectrometry analysis.
Protocol 2: Identification of Modification Sites by Mass Spectrometry
Objective: To identify the specific cysteine residues modified by this compound.
Materials:
-
Enriched protein sample from Protocol 1
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT) - Note: Only for control experiments to confirm disulfide linkage.
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 5% formic acid)
-
LC-MS/MS system
Procedure:
-
Denaturation: Denature the protein sample in denaturation buffer.
-
Reduction and Alkylation (for controls): For control experiments, reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide. For identifying the mixed disulfide, omit the reduction step.
-
Digestion: Dilute the sample to reduce the urea concentration to <2 M and digest with trypsin overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode.
-
Data Analysis: Search the MS/MS data against a relevant protein database, specifying the mass shift corresponding to the this compound modification on cysteine residues (+458.2 Da).
Signaling Pathways and Logical Relationships
Cellular Response to Oxidative Stress Involving Protein S-Glutathionylation
Caption: A simplified diagram illustrating the role of N1-Glutathionyl-spermidine in protein modification in response to oxidative stress.
Troubleshooting Logic for Low Signal in Western Blot
Caption: A decision tree for troubleshooting low or no signal in a Western blot analysis of immunoprecipitated this compound modified proteins.
References
- 1. Glutathionylspermidine in the modification of protein SH groups: the enzymology and its application to study protein glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathionylspermidine in the Modification of Protein SH Groups: The Enzymology and Its Application to Study Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening with N1-Glutathionyl-spermidine Disulfide and Related Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N1-Glutathionyl-spermidine disulfide (GSPD) and its close analog, trypanothione disulfide (T[S]₂), in high-throughput screening (HTS) applications. The primary focus is on enzyme inhibition assays targeting trypanothione reductase (TR), a key enzyme in the redox metabolism of trypanosomatid parasites.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS campaigns involving the trypanothione system.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| HTS-TR-01 | High variability in assay signal (low Z' factor). | Inconsistent dispensing of reagents (enzyme, substrate, NADPH).Instability of reagents over the course of the screen.Precipitation of test compounds.Edge effects in the microplate. | Verify the calibration and performance of liquid handlers.Prepare fresh reagents and keep them on ice.Include 0.05% Tween 20 in the assay buffer to reduce compound aggregation.[1]Use a plate layout that minimizes edge effects or exclude data from outer wells. |
| HTS-TR-02 | High number of false positives. | Test compounds are redox-active and interfere with the DTNB colorimetric reaction.Test compounds inhibit the coupling enzyme (if used) rather than the primary target.Compound fluorescence interferes with the detection method.[2] | Perform counter-screens in the absence of the primary enzyme to identify interfering compounds.For fluorescence-based assays, pre-read plates to identify fluorescent compounds.[2]Use an orthogonal assay with a different detection method to confirm hits. |
| HTS-TR-03 | Assay signal is consistently low or absent. | Inactive or degraded enzyme (Trypanothione Reductase).Degraded substrate (T[S]₂).Incorrect buffer pH or composition.Inhibitory contaminants in reagents. | Use a fresh batch of enzyme and validate its activity with a known inhibitor.Prepare substrate solutions fresh for each experiment.Ensure the assay buffer is at the optimal pH (typically around 7.5).[1]Use high-purity reagents and water. |
| HTS-TR-04 | Non-reproducible IC₅₀ values for hit compounds. | Compound instability in the assay buffer.Compound precipitation at higher concentrations.Tight-binding inhibition, where the inhibitor concentration is close to the enzyme concentration. | Assess compound stability over the assay incubation time.Visually inspect plates for precipitation and consider reducing the highest compound concentration.If tight-binding is suspected, vary the enzyme concentration and use appropriate data analysis models. |
Frequently Asked Questions (FAQs)
1. What is the role of this compound (GSPD) in the trypanothione system?
N1-Glutathionyl-spermidine is an intermediate in the biosynthesis of trypanothione (T(SH)₂). Trypanothione synthetase catalyzes the addition of two glutathione molecules to spermidine, with GSPD being the product of the first addition.[3][4] The fully formed molecule is N1,N8-bis(glutathionyl)spermidine, which in its oxidized disulfide form (T[S]₂) is the substrate for trypanothione reductase (TR).[3][5]
2. Why is Trypanothione Reductase (TR) a good target for HTS?
TR is a crucial enzyme for the survival of trypanosomatid parasites like Leishmania and Trypanosoma, as it maintains the trypanothione pool in a reduced state, protecting the parasite from oxidative stress.[6][7] This enzyme is absent in humans, who use the glutathione/glutathione reductase system instead. This specificity makes TR an attractive target for developing selective anti-parasitic drugs.[6]
3. What are the common assay formats for a TR HTS campaign?
The most common format is a colorimetric assay that measures the reduction of trypanothione disulfide (T[S]₂) by TR.[1][8] This is often a coupled assay where the product, trypanothione (T(SH)₂), reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing the yellow-colored thionitrobenzoate (TNB) anion, which can be monitored spectrophotometrically at around 410-412 nm.[1][9] Luminescence-based assays that measure the consumption of the cofactor NADPH have also been developed and validated for HTS.[6]
4. How can I minimize compound interference in my TR assay?
Compound interference is a common issue in HTS. To mitigate this:
-
Add Detergents: Including a non-ionic detergent like 0.05% Tween 20 in the assay buffer can help prevent compound aggregation.[1]
-
Run Counter-screens: Test hit compounds in an assay mixture lacking the enzyme to identify compounds that react directly with the detection reagents (e.g., DTNB).
-
Orthogonal Assays: Confirm hits using a different assay format. For example, if the primary screen is colorimetric, a follow-up could be a luminescence-based assay measuring NADPH consumption.[6]
5. What are typical quality control metrics for a TR HTS assay?
The robustness of an HTS assay is often evaluated using the Z' factor. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. For a TR HTS campaign, a Z' factor of 0.7 or higher has been reported as achievable.[10][11]
Quantitative Data Summary
The following tables summarize key parameters and results from published HTS campaigns targeting Trypanothione Reductase.
Table 1: HTS Assay Parameters for Trypanothione Reductase
| Parameter | Concentration/Value | Reference |
| Enzyme (TR) | 0.2 mU per well | [1] |
| Substrate (T[S]₂) | 6 µM | [1] |
| Cofactor (NADPH) | 150 µM | [1] |
| Coupling Reagent (DTNB) | 100 µM | [1] |
| Test Compound Conc. | 25 µM | [1] |
| Assay Volume | 40 µL | [1] |
| Plate Format | 384-well | [1][12] |
| Detection Wavelength | 410 nm | [1] |
| Z' Factor | ~0.83 - 0.88 | [11][12] |
Table 2: Examples of Trypanothione Reductase Inhibitors Identified via HTS
| Compound Class | Representative IC₅₀ (µM) | Selectivity (hGR IC₅₀/TR IC₅₀) | Reference |
| Iminobenzimidazoles | ~16 | >10 | [1] |
| Carboxy piperidine amide | 1.2 - 36 | Not Reported | [12] |
| Amide methyl thiazole phenyl | 2.6 - 40 | Not Reported | [12] |
| 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate | ~5 | >20 | [6] |
Note: hGR refers to human Glutathione Reductase.
Experimental Protocols
High-Throughput Screening Protocol for Trypanothione Reductase Inhibitors
This protocol is adapted from a validated colorimetric HTS assay for Trypanosoma cruzi TR.[1]
1. Reagent Preparation:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5. On the day of use, supplement with 0.01% BSA and 0.05% Tween 20.
-
Enzyme/Substrate Mix: Prepare a 2X solution in Assay Buffer containing 0.4 mU/mL TR, 12 µM T[S]₂, and 200 µM DTNB.
-
Cofactor Solution: Prepare a 2X solution in Assay Buffer containing 300 µM NADPH.
-
Compound Plates: Serially dilute test compounds in DMSO, then dilute into Assay Buffer to achieve the desired final concentration in the assay (e.g., 25 µM).
2. Assay Procedure (384-well format):
-
Using a liquid handler, dispense 10 µL of the compound solution into the wells of a 384-well microplate. Include positive controls (e.g., a known TR inhibitor like clomipramine) and negative controls (DMSO vehicle).
-
Dispense 20 µL of the Enzyme/Substrate Mix into all wells.
-
Incubate the plates for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
To initiate the reaction, dispense 10 µL of the Cofactor Solution into all wells. The final reaction volume is 40 µL.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm kinetically over 10-15 minutes at room temperature.[1]
3. Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic read.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percentage of inhibition for each compound.
-
For hit compounds, perform dose-response experiments and calculate IC₅₀ values using non-linear regression analysis.
Visualizations
Trypanothione Metabolism Signaling Pathway
Caption: Key enzymes and substrates in the trypanothione synthesis and redox cycling pathway.
HTS Experimental Workflow
Caption: A typical workflow for a high-throughput screening campaign targeting Trypanothione Reductase.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HTS assay issues.
References
- 1. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple colorimetric trypanothione reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening Affords Novel and Selective Trypanothione Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
Confirming the Biological Activity of Synthetic N1-Glutathionyl-spermidine Disulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic N1-Glutathionyl-spermidine disulfide and its analogues, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in evaluating the efficacy and potential applications of this compound, particularly in the context of trypanosomatid-related drug discovery.
Introduction
This compound is a key intermediate in the biosynthesis of trypanothione, a crucial molecule for maintaining redox homeostasis in trypanosomatid parasites. These parasites, responsible for diseases such as leishmaniasis, Chagas disease, and African sleeping sickness, rely on the trypanothione system for defense against oxidative stress, making the enzymes in this pathway attractive targets for drug development. The biological activity of synthetic this compound is primarily assessed through its interaction with trypanothione reductase, the enzyme responsible for reducing trypanothione disulfide.
Comparative Biological Activity
The efficacy of this compound and its analogues as substrates for trypanothione reductase is a direct measure of their biological activity within the trypanothione system. The following table summarizes the kinetic parameters of Trypanosoma cruzi trypanothione reductase with various substrates, providing a quantitative comparison of their relative activities.
| Substrate | Km (µM) | kcat/Km (s-1µM-1) | Reference |
| This compound | Largest | - | [1] |
| Trypanothione disulfide [N1, N8-bis(glutathionyl)spermidine] | - | - | [1] |
| N1-acetylcysteinylglycinyl-N8-glutathionyl spermidine | - | 10-fold reduction | [1] |
| N1-glutathionyl-N8-acetylcysteinylglycinylspermidine | - | 10-fold reduction | [1] |
Note: A larger Km value indicates lower affinity of the enzyme for the substrate. A lower kcat/Km value indicates lower catalytic efficiency. The exact values for this compound were not provided in the reference, but it was noted to have the largest Km among the tested substrates.
Experimental Protocols
A. Chemical Synthesis of this compound
An optimized chemical synthesis of N1,N8-bis(glutathionyl)spermidine disulfide (trypanothione disulfide) has been described, which can be adapted for the synthesis of the mono-substituted this compound. The general approach involves solid-phase peptide synthesis techniques.[1][2]
Materials:
-
Fmoc-protected amino acids (Glu, Cys, Gly)
-
Spermidine
-
Solid-phase synthesis resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
Oxidizing agent (e.g., iodine or air oxidation)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Resin Preparation: Start with a suitable solid support resin.
-
Chain Assembly: Sequentially couple the Fmoc-protected amino acids (Gly, Cys, Glu) to the resin.
-
Spermidine Coupling: Couple spermidine to the C-terminal glycine. For N1-Glutathionyl-spermidine, one amino group of spermidine will be protected.
-
Cleavage and Deprotection: Cleave the synthesized peptide-spermidine conjugate from the resin and remove all protecting groups using a cleavage cocktail.
-
Disulfide Bond Formation: Induce the formation of the disulfide bond through oxidation. This can be achieved by air oxidation or by using a mild oxidizing agent like iodine.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthetic this compound using mass spectrometry and NMR spectroscopy.[2]
B. Trypanothione Reductase Activity Assay
This assay measures the biological activity of synthetic this compound by quantifying its ability to act as a substrate for trypanothione reductase. The assay monitors the oxidation of NADPH to NADP+ at 340 nm.
Materials:
-
Recombinant Trypanosoma cruzi trypanothione reductase
-
Synthetic this compound
-
NADPH
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH, and the synthetic this compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of trypanothione reductase to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Determination: Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Visualizing the Pathway and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the trypanothione biosynthesis pathway and a typical workflow for confirming the biological activity of the synthetic compound.
Caption: Trypanothione Biosynthesis and Redox Cycling.
Caption: Experimental Workflow for Activity Confirmation.
References
- 1. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR characterization of the trypanosomatid metabolite, N1,N8-bis(glutathionyl)spermidine disulphide (trypanothione disulphide) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of N1-Glutathionyl-spermidine Disulfide and Trypanothione Disulfide as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
In the unique redox metabolism of trypanosomatid parasites, the trypanothione system plays a central role, replacing the glutathione system found in their mammalian hosts. This makes the components of this pathway, particularly the enzyme trypanothione reductase (TR), attractive targets for the development of new chemotherapeutic agents. Central to this system are the disulfide substrates that are recognized and reduced by TR. This guide provides a detailed comparative analysis of two key substrates: N1-Glutathionyl-spermidine disulfide and its more complex counterpart, Trypanothione disulfide (N1,N8-bis(glutathionyl)spermidine disulfide).
Overview of Substrates
This compound is a naturally occurring molecule in trypanosomatids and an intermediate in the biosynthesis of trypanothione.[1][2] It consists of a single glutathione molecule linked to a spermidine molecule, which then forms a disulfide bond.
Trypanothione disulfide (T[S]2) is the principal low-molecular-weight thiol in these parasites and the primary physiological substrate for trypanothione reductase.[3][4] It is composed of two glutathione molecules linked to a spermidine molecule.[5] The unique structure of trypanothione disulfide is a key reason for the high substrate specificity of trypanothione reductase, an enzyme absent in humans.[6]
Quantitative Data Presentation: Kinetic Parameters with Trypanothione Reductase
The efficiency of an enzyme's interaction with its substrate is quantified by kinetic parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum. A lower Km value signifies a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Km (µM) | Reference |
| N1-monoglutathionylspermidine disulfide | Crithidia fasciculata | 149 | [7] |
| Trypanothione disulfide | Crithidia fasciculata | ~6.5 | [8] |
| Trypanothione disulfide | Trypanosoma cruzi | ~4.3-4.4 fold greater than T. brucei | [6] |
| Trypanothione disulfide | Trypanosoma brucei | 0.77 | [6] |
Note: The Km values can vary depending on the specific trypanosomatid species and the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of common assays used to determine the kinetic parameters of trypanothione reductase with its substrates.
Spectrophotometric Assay for Trypanothione Reductase Activity
This is a widely used method to measure the activity of trypanothione reductase. The assay monitors the oxidation of NADPH, which is consumed during the reduction of the disulfide substrate.
Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is measured over time.
Materials:
-
Purified Trypanothione Reductase
-
NADPH
-
Trypanothione disulfide or this compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 40 mM NaCl)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 100-150 µM), and the desired concentration of the disulfide substrate.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a specific amount of trypanothione reductase (e.g., 50 nM).
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-15 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
To determine the Km, the experiment is repeated with varying concentrations of the disulfide substrate while keeping the enzyme and NADPH concentrations constant. The data are then fitted to the Michaelis-Menten equation.
DTNB-Coupled Assay
This is an alternative spectrophotometric assay that measures the production of the reduced thiol product.
Principle: The reduced trypanothione or N1-glutathionyl-spermidine produced by TR reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.
Materials:
-
All materials from the direct spectrophotometric assay
-
DTNB solution
Procedure:
-
The reaction mixture is similar to the direct assay but also includes DTNB (e.g., 100 µM).
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 412 nm is monitored over time.
-
The rate of TNB formation is proportional to the rate of the enzymatic reaction.
-
Kinetic parameters are determined as described above.
Luminescence-Based High-Throughput Screening (HTS) Assay
This method is particularly useful for screening large numbers of potential inhibitors.
Principle: This assay measures the amount of NADPH remaining after the enzymatic reaction using a commercially available kit, such as NADPH-Glo™. The luminescence signal is inversely proportional to the TR activity.
Materials:
-
Purified Trypanothione Reductase
-
NADPH
-
Disulfide substrate
-
Assay Buffer
-
NADPH-Glo™ Assay Kit (or similar)
-
Luminometer
Procedure:
-
The enzymatic reaction is set up in a multi-well plate format.
-
The reaction is allowed to proceed for a fixed time.
-
The reaction is stopped, and the NADPH-Glo™ reagent is added according to the manufacturer's instructions.
-
After a brief incubation, the luminescence is measured.
-
Lower luminescence indicates higher TR activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of trypanothione.
Caption: General workflow for a trypanothione reductase assay.
Comparative Analysis
The available kinetic data indicates that trypanothione reductase has a significantly higher affinity for trypanothione disulfide compared to this compound, as evidenced by the lower Km value for trypanothione disulfide.[6][7] This suggests that the presence of the second glutathione moiety in trypanothione disulfide is crucial for optimal binding to the active site of the enzyme. Structural studies of TR complexed with N1-glutathionylspermidine disulfide have revealed that the substrate binds in a rigid active site, with one glutathione moiety in a V-shape and the other in an extended conformation.[1] The spermidine moiety interacts with a hydrophobic patch within the active site.[1]
While trypanothione disulfide is the primary substrate, the fact that this compound is also recognized and reduced by TR is significant.[7] This suggests that this compound could play a role in the cellular redox balance, although likely to a lesser extent than trypanothione. The biosynthesis of trypanothione proceeds through N1-glutathionylspermidine, highlighting the interconnectedness of these two molecules.[2]
For drug development professionals, the high specificity of trypanothione reductase for its unique substrates, which are absent in humans, underscores its value as a drug target.[4][6] Inhibitors designed to mimic either trypanothione disulfide or this compound could selectively disrupt the parasite's antioxidant defense system. The detailed experimental protocols provided here offer a foundation for screening and characterizing such inhibitors. The choice of assay will depend on the specific research question, with direct spectrophotometric assays being suitable for detailed kinetic analysis and luminescence-based assays being ideal for high-throughput screening.
References
- 1. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of trypanothione and N1-glutathionylspermidine in Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of the flavoprotein trypanothione disulfide reductase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N1-Glutathionyl-spermidine Disulfide and N8-glutathionylspermidine in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N1-Glutathionyl-spermidine disulfide and N8-glutathionylspermidine, focusing on their distinct roles and interactions within key enzymatic pathways, particularly in the context of trypanosomatid parasites. This information is critical for research into novel therapeutic strategies targeting these organisms.
Introduction
N1- and N8-glutathionylspermidine are crucial intermediates in the biosynthesis of trypanothione, a unique dithiol that replaces the glutathione/glutathione reductase system in trypanosomatids like Trypanosoma and Leishmania.[1][2] This metabolic pathway is essential for the parasites' defense against oxidative stress, making its enzymes prime targets for drug development.[3] Understanding the substrate specificities and reaction kinetics of the enzymes involved with the N1 and N8 isomers of glutathionylspermidine and their disulfide forms is paramount for designing effective and selective inhibitors.
While both N1- and N8-glutathionylspermidine are involved in the biosynthesis of trypanothione, their roles and the subsequent enzymatic interactions of their disulfide forms are distinct. This guide will delve into these differences, presenting available experimental data and methodologies.
Comparative Analysis of Enzymatic Reactions
The primary enzymes interacting with glutathionylspermidine isomers are Glutathionylspermidine Synthetase (GspS), Trypanothione Synthetase (TryS), and Trypanothione Reductase (TR).
-
Glutathionylspermidine Synthetase (GspS) and Trypanothione Synthetase (TryS): In the first step of trypanothione biosynthesis, a glutathione molecule is conjugated to spermidine. In some organisms, this is catalyzed by GspS, which can produce both N1- and N8-glutathionylspermidine.[4] In pathogenic trypanosomes, a single enzyme, Trypanothione Synthetase (TryS), is responsible for both steps of trypanothione synthesis.[4] Molecular dynamics studies suggest that for the second glutathionylation step, N8-glutathionylspermidine is the favored substrate for TryS, leading to the formation of trypanothione.[5]
Quantitative Data Summary
A direct quantitative comparison of the kinetic parameters for N1- and N8-glutathionylspermidine disulfide with Trypanothione Reductase is not available in the current literature. The following table summarizes the known kinetic data for related substrates with the key enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| Trypanothione Synthetase | Glutathionylspermidine | 2.4 | - | - | Trypanosoma brucei | [8] |
| Trypanothione Synthetase | Spermidine | 38 | - | - | Trypanosoma brucei | [8] |
| Trypanothione Reductase | Glutathionylspermidine disulfide | High (exact value not specified) | - | - | Trypanosoma cruzi | [7] |
Experimental Protocols
Synthesis of Glutathionylspermidine Disulfides
Detailed, specific protocols for the individual synthesis of N1- and N8-glutathionylspermidine disulfide are not extensively documented in single sources. However, a general approach involves the synthesis of the corresponding monomeric glutathionylspermidine followed by oxidation. An optimized chemical synthesis for N1,N8-bis(glutathionyl)spermidine disulfide (trypanothione disulfide) has been described, which can be adapted.[1]
General Principle for Synthesis:
-
Protection of functional groups: Protect the reactive groups on glutathione and spermidine that are not involved in the desired amide bond formation.
-
Amide bond formation: Couple protected glutathione with the appropriate protected spermidine derivative to form either N1- or N8-glutathionylspermidine. This step is crucial for isomer specificity.
-
Deprotection: Remove the protecting groups to yield the free thiol form of N1- or N8-glutathionylspermidine.
-
Oxidation to disulfide: The purified glutathionylspermidine can be oxidized to the disulfide form using methods such as air oxidation or by using oxidizing agents like 1-chlorobenzotriazole.[2] Purification is typically achieved through chromatographic techniques like HPLC.[9]
Enzymatic Assay for Trypanothione Reductase
A continuous spectrophotometric assay is commonly used to measure the activity of Trypanothione Reductase.
Principle: The activity of Trypanothione Reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Reagents:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
NADPH solution (e.g., 10 mM stock)
-
Trypanothione Reductase (purified)
-
Substrate solution (N1-glutathionylspermidine disulfide or N8-glutathionylspermidine disulfide)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the desired final concentration of NADPH (e.g., 100-300 µM).[10][11]
-
Add the substrate (N1- or N8-glutathionylspermidine disulfide) to the reaction mixture at various concentrations to determine kinetic parameters.
-
Initiate the reaction by adding a small volume of a concentrated stock of Trypanothione Reductase (e.g., to a final concentration of 5-50 nM).[3][11]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Kinetic parameters (Km and Vmax) can be determined by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.
Visualizations
Trypanothione Biosynthesis Pathway
Caption: Biosynthesis of Trypanothione from Glutathione and Spermidine.
Trypanothione Reductase Catalytic Cycle
Caption: Catalytic Cycle of Trypanothione Reductase.
Conclusion
The distinction between N1- and N8-glutathionylspermidine and their disulfide forms is critical in the context of the trypanothione-based redox system. While N8-glutathionylspermidine appears to be the primary intermediate for the biosynthesis of trypanothione by Trypanothione Synthetase, N1-glutathionylspermidine disulfide is a known, albeit likely less efficient, substrate for Trypanothione Reductase.
The lack of direct comparative kinetic data for the two disulfide isomers with Trypanothione Reductase highlights a gap in the current understanding and an area for future research. Such data would be invaluable for the development of highly specific inhibitors targeting the trypanothione pathway, a promising avenue for new treatments against trypanosomatid-borne diseases. The experimental protocols and diagrams provided in this guide offer a framework for pursuing these research questions.
References
- 1. Purification of glutathionylspermidine and trypanothione synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A direct continuous spectrophotometric assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanothione-disulfide reductase - Wikipedia [en.wikipedia.org]
- 6. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple colorimetric trypanothione reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N1-Glutathionyl-spermidine Disulfide Cross-Reactivity with Disulfide Reductases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of N1-Glutathionyl-spermidine disulfide with key disulfide reductases: trypanothione reductase, glutathione reductase, and thioredoxin reductase. The information presented is based on available experimental data and established enzyme specificities.
This compound is a naturally occurring substrate within the trypanothione-based redox system unique to trypanosomatid parasites.[1][2] Understanding its interaction with other disulfide reductases, particularly those found in host organisms such as human glutathione reductase and thioredoxin reductase, is crucial for the development of selective inhibitors targeting parasitic diseases.
Executive Summary of Cross-Reactivity
The available scientific literature strongly indicates a high degree of substrate specificity among disulfide reductases. Trypanothione reductase efficiently reduces this compound as part of its physiological function.[1][2][3] Conversely, glutathione reductase is highly specific for its natural substrate, glutathione disulfide (GSSG), and is not expected to significantly reduce this compound.[4][5][6][7] While mammalian thioredoxin reductases exhibit broader substrate specificity, there is currently no published data to confirm their activity with this compound.
Quantitative Data on Enzyme Kinetics
The following table summarizes the known kinetic parameters for the interaction of various disulfide reductases with this compound and their respective physiological substrates. This data highlights the specificity of each enzyme.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Trypanothione Reductase | Crithidia fasciculata | This compound | 149 | Not Reported | Not Reported | |
| Trypanosoma cruzi | Trypanothione disulfide | 28.1 | 135 | 4.8 x 106 | [4] | |
| Glutathione Reductase | Human Erythrocytes | Glutathione disulfide (GSSG) | 65 | Not Reported | Not Reported | [1] |
| Yeast | Glutathione disulfide (GSSG) | 55 | Not Reported | Not Reported | [1] | |
| Human | This compound | Not Reported (Expected to be very high/no activity) | Not Reported | Not Reported | [4][5] | |
| Thioredoxin Reductase | Human | Thioredoxin | ~3 | Not Reported | Not Reported | |
| Human | This compound | Not Reported | Not Reported | Not Reported |
Note: The absence of reported kinetic data for glutathione reductase and thioredoxin reductase with this compound suggests a lack of significant interaction.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the established enzymatic reaction of trypanothione reductase and the logical framework for assessing substrate specificity.
Caption: Enzymatic reduction of this compound by Trypanothione Reductase.
Caption: Logical relationship of this compound with different reductases.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, detailed methodologies for assaying the activity of glutathione reductase and thioredoxin reductase are provided below. These protocols can be adapted to use this compound as a potential substrate.
Adaptable Protocol for Glutathione Reductase Activity Assay
This protocol is based on the standard assay where the oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.[1][8]
Materials:
-
Spectrophotometer with temperature control (25°C) and 340 nm wavelength capability
-
Cuvettes (1 cm path length)
-
Purified glutathione reductase
-
This compound solution of known concentration
-
NADPH solution (reconstituted in buffer)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA
-
Control Substrate: Oxidized glutathione (GSSG) solution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the Assay Buffer. A range of concentrations should be prepared to determine kinetic parameters.
-
Prepare a fresh solution of NADPH in Assay Buffer. The final concentration in the assay should be around 100-200 µM.
-
Dilute the purified glutathione reductase in a suitable diluent buffer to achieve a measurable rate of reaction.
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the Assay Buffer, the this compound solution (or GSSG for positive control, or buffer for blank), and the enzyme solution.
-
The final volume is typically 1 mL. A suggested composition is:
-
800 µL Assay Buffer
-
100 µL Substrate (this compound or GSSG)
-
50 µL Enzyme solution
-
-
-
Reaction Initiation and Measurement:
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the NADPH solution and mix thoroughly by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.
-
The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
-
Enzyme activity (U/mL) = (ΔA340/min) / (6.22 * Vsample) * Vtotal, where V is the volume in mL. One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
-
Caption: Experimental workflow for the Glutathione Reductase activity assay.
Adaptable Protocol for Thioredoxin Reductase Activity Assay
This protocol is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), where the production of 5-thio-2-nitrobenzoic acid (TNB) is monitored at 412 nm.[9][10]
Materials:
-
Microplate reader with 412 nm wavelength capability
-
96-well microplate
-
Purified thioredoxin reductase
-
This compound solution
-
NADPH solution
-
DTNB solution (in assay buffer)
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4, with 10 mM EDTA
-
(Optional) Purified thioredoxin as an intermediate electron carrier
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, NADPH, and DTNB in the Assay Buffer.
-
Dilute the purified thioredoxin reductase in Assay Buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the sample containing thioredoxin reductase.
-
Prepare a reaction mixture containing Assay Buffer, NADPH, and DTNB. A typical final concentration would be 200 µM NADPH and 1 mM DTNB.
-
For assays investigating the reduction of this compound via thioredoxin, thioredoxin would be included in the reaction mixture, and this compound would be used instead of DTNB as the final electron acceptor. In this case, the consumption of NADPH would be monitored at 340 nm as in the glutathione reductase assay.
-
-
Reaction Initiation and Measurement (DTNB Assay):
-
To the wells containing the enzyme, add the reaction mixture to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time at a controlled temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of TNB formation (ΔA412/min) from the linear portion of the reaction curve.
-
The molar extinction coefficient for TNB at 412 nm is 13,600 M-1cm-1.
-
Calculate the enzyme activity, taking into account the path length in the microplate well.
-
This guide provides a framework for assessing the cross-reactivity of this compound. The provided protocols, combined with the established high specificity of trypanothione and glutathione reductases, will enable researchers to conduct targeted experiments to further elucidate these interactions.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Engineering the substrate specificity of glutathione reductase toward that of trypanothione reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the substrate specificity of glutathione reductase toward that of trypanothione reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
Specificity of Trypanothione Reductase: A Comparative Analysis with N1-Glutamyl-Spermidine Disulfide and Other Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the substrate specificity of trypanothione reductase (TR), a critical enzyme in the antioxidant defense of trypanosomatid parasites, reveals a high degree of selectivity for its natural substrate, trypanothione disulfide. This guide provides a comparative overview of TR's activity with N1-glutathionyl-spermidine disulfide and other substrate analogs, supported by experimental data and detailed protocols for researchers in parasitology and drug development.
Trypanothione reductase is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide [N1,N8-bis(glutathionyl)spermidine].[1] This enzyme is absent in humans, making it a prime target for the development of new therapies against diseases caused by trypanosomatids, such as Chagas disease and leishmaniasis.[2][3] The strict substrate specificity of TR, which does not recognize the host's glutathione disulfide, is a key feature that can be exploited for selective drug design.[2][4]
Comparative Kinetic Data
The catalytic efficiency of trypanothione reductase with various substrates is summarized in the table below. The data highlights the enzyme's preference for trypanothione disulfide over other related compounds. N1-glutathionylspermidine disulfide, a naturally occurring substrate, is also reduced by TR, and its kinetic parameters provide insight into the enzyme's active site interactions.[5]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| Trypanothione Disulfide | 4.3 - 50 | 120 - 200 | 2.4 x 106 - 4.7 x 107 | T. cruzi, T. brucei | [6] |
| N1-Glutathionylspermidine Disulfide | >100 | - | - | C. fasciculata | [1] |
| Bis(glutathionyl)spermine Disulfide | - | - | Comparable to Trypanothione | T. cruzi | [7] |
| N1-acetylcysteinylglycinyl-N8-glutathionyl spermidine | - | - | 10-fold reduction vs Trypanothione | - | [1] |
| N1-glutathionyl-N8-acetylcysteinylglycinylspermidine | - | - | 10-fold reduction vs Trypanothione | - | [1] |
Note: Kinetic parameters can vary depending on the specific experimental conditions and the source of the enzyme.
The highly charged glutathionylspermidine disulfide exhibits the largest Km value among the tested substrates, indicating a lower binding affinity compared to trypanothione.[1] Modifications to the glutathione moieties, such as acetylation, lead to a significant decrease in catalytic efficiency.[1] Interestingly, extending the polyamine bridge from spermidine to spermine to form bis(glutathionyl)spermine disulfide results in a substrate that is comparable to trypanothione, suggesting some flexibility in the active site's recognition of the polyamine chain.[7]
Experimental Protocols
Trypanothione Reductase Activity Assay
This protocol describes a common method for measuring the activity of trypanothione reductase by monitoring the oxidation of NADPH.
Materials:
-
Purified Trypanothione Reductase (from recombinant expression, e.g., in E. coli)[2]
-
NADPH
-
Trypanothione disulfide (or other substrate)
-
HEPES buffer (100 mM, pH 7.8)
-
EDTA (1 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES (pH 7.8), 1 mM EDTA, and 150 µM NADPH in a total volume of 1 mL.
-
Add the substrate (e.g., trypanothione disulfide) to the desired final concentration.
-
Initiate the reaction by adding a small amount of purified trypanothione reductase (e.g., 7-24 nM).
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the initial linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
-
To determine kinetic parameters (Km and kcat), the assay is performed with varying concentrations of the substrate.
High-Throughput Screening (HTS) Assay
For screening large compound libraries for TR inhibitors, a colorimetric assay using DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] is often employed.[8]
Materials:
-
Purified Trypanothione Reductase
-
NADPH
-
Trypanothione disulfide (T[S]2)
-
DTNB
-
HEPES buffer (40 mM, pH 7.4)
-
EDTA (1 mM)
-
Bovine Serum Albumin (BSA, 0.01%)
-
Tween 20 (0.05%)
-
Microplate reader capable of measuring absorbance at 410-412 nm
Procedure:
-
Prepare an assay buffer containing 40 mM HEPES (pH 7.4), 1 mM EDTA, 0.01% BSA, and 0.05% Tween 20.
-
In a microplate well, combine the assay buffer with TR (e.g., 0.2 mU), T[S]2 (e.g., 6 µM), DTNB (100 µM), and the test compound (e.g., 25 µM).
-
Initiate the reaction by adding NADPH (150 µM).
-
The formation of the yellow 2-nitro-5-thiobenzoate (TNB) anion, resulting from the reduction of DTNB by the product of the TR reaction (trypanothione dithiol), is monitored by measuring the increase in absorbance at 410-412 nm over time.[8][9]
-
Inhibitory activity is determined by comparing the reaction rate in the presence of the test compound to a control reaction without the compound.
Visualizing the Molecular Interactions and Workflow
To better understand the enzymatic process and the experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of trypanothione reductase.
Caption: A generalized workflow for determining enzyme kinetics.
Conclusion
The high substrate specificity of trypanothione reductase for trypanothione disulfide remains a cornerstone for the rational design of selective inhibitors. While the enzyme can process other similar molecules like this compound, the efficiency is markedly lower. This detailed comparison underscores the unique structural requirements of the TR active site and provides a valuable resource for researchers aiming to develop novel antitrypanosomal and antileishmanial agents. The provided experimental protocols offer a standardized approach for evaluating the efficacy of new substrate analogs and potential inhibitors.
References
- 1. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis(glutathionyl)spermine and other novel trypanothione analogues in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of Trypanothione Reductase with Diverse Glutathionyl-Polyamine Disulfides: A Guide for Researchers
For Immediate Publication
A Comprehensive Analysis of Trypanothione Reductase Substrate Specificity to Guide Drug Discovery Efforts
This guide provides a detailed comparison of the kinetic parameters of trypanothione reductase (TR), a critical enzyme in the redox metabolism of trypanosomatid parasites, with various glutathionyl-polyamine disulfide substrates. Understanding the substrate specificity of TR is paramount for the rational design of selective inhibitors, a key strategy in the development of novel therapeutics against devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).
Trypanothione reductase is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide [N1, N8-bis(glutathionyl)spermidine disulfide] to its dithiol form.[1] This system is functionally analogous to the glutathione reductase system in humans but is structurally distinct, making TR an attractive drug target.[2] This guide summarizes the available experimental data on the kinetic performance of TR with its natural substrate and a range of synthetic analogues, offering a valuable resource for researchers in parasitology and medicinal chemistry.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km) of trypanothione reductase from various sources with different glutathionyl-polyamine disulfide substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Trypanothione Disulfide | Crithidia fasciculata | ~50 | - | [3] |
| N1-Monoglutathionylspermidine Disulfide | Crithidia fasciculata | 149 | - | [3] |
| Mixed Disulfide of N1-Monoglutathionylspermidine and Glutathione | Crithidia fasciculata | 379 | - | [3] |
| Highly Charged Glutathionylspermidine Disulfide | Trypanosoma cruzi | Largest of all tested substrates | - | [1] |
| N1-acetylcysteinylglycinyl-N8-glutathionyl spermidine | Trypanosoma cruzi | - | 10-fold reduction vs. Trypanothione | [1] |
| N1-glutathionyl-N8-acetylcysteinylglycinylspermidine | Trypanosoma cruzi | - | 10-fold reduction vs. Trypanothione | [1] |
Note: Specific kcat/Km values were not always available in the reviewed literature. A "10-fold reduction" indicates a catalytic efficiency that is 10 times lower than that observed with the natural substrate, trypanothione disulfide.
Kinetic analysis reveals that while the size of the polyamine bridge in the substrate analogue is relatively unimportant for catalysis, modifications to the glutathionyl moieties can dramatically impact the enzyme's efficiency.[1] For instance, the highly charged glutathionylspermidine disulfide exhibited the highest Km value among a series of tested analogues, indicating a lower binding affinity.[1] Furthermore, alterations to the terminal glycine residues of the glutathione components led to a significant decrease in catalytic efficiency.[1]
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a spectrophotometric assay that monitors the oxidation of NADPH at 340 nm. A common and robust method is the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)-coupled assay.
Principle of the DTNB-Coupled Assay:
Trypanothione reductase catalyzes the reduction of a glutathionyl-polyamine disulfide substrate using NADPH as a reducing equivalent. The resulting dithiol product then reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the activity of trypanothione reductase.
Generalized Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture in a final volume of 1 ml contains:
-
40 mM HEPES buffer, pH 7.5
-
1 mM EDTA
-
200 µM NADPH
-
100 µM DTNB
-
A suitable concentration of purified trypanothione reductase.
-
-
Substrate Addition: The reaction is initiated by the addition of varying concentrations of the glutathionyl-polyamine disulfide substrate.
-
Spectrophotometric Measurement: The increase in absorbance at 412 nm is monitored continuously at a constant temperature (e.g., 25°C).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
Kinetic Parameter Determination: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The catalytic efficiency (kcat/Km) can then be calculated.
Mandatory Visualization
To further elucidate the biochemical context and experimental design, the following diagrams are provided.
References
- 1. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 3. Substrate specificity of the flavoprotein trypanothione disulfide reductase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the interaction between N1-Glutathionyl-spermidine disulfide and specific enzymes
For researchers, scientists, and professionals in drug development, understanding the specific interactions of N1-Glutathionyl-spermidine disulfide with various enzymes is critical for leveraging its potential as a therapeutic target. This guide provides a detailed comparison of its interaction with key enzymes, supported by experimental data and methodologies, to inform research and development efforts.
This compound is a key metabolite in the antioxidant defense system of trypanosomatids, a group of protozoan parasites responsible for diseases such as leishmaniasis and trypanosomiasis (sleeping sickness). Its primary interaction is with the enzyme trypanothione reductase, which is absent in humans, making it an attractive target for drug development.
Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters of this compound and related compounds with their respective reductases. This data highlights the substrate specificity of these enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Crithidia fasciculata Trypanothione Reductase | This compound | 149 | - | - | [1] |
| Escherichia coli Glutathione Reductase | Glutathionylspermidine disulfide | - | - | ~11,000-fold lower than for GSSG | [2] |
| Escherichia coli Glutathione Reductase | Glutathione disulfide (GSSG) | - | - | - | [2] |
Key Observation: The catalytic efficiency (kcat/Km) of E. coli glutathione reductase for glutathionylspermidine disulfide is significantly lower than for its natural substrate, glutathione disulfide (GSSG).[2] This pronounced substrate specificity underscores the potential for selective targeting of the trypanosomatid-specific enzyme, trypanothione reductase.
Experimental Protocols
A detailed understanding of the methodologies used to derive the above data is crucial for reproducibility and further investigation.
Enzyme Kinetics Assay for Trypanothione Reductase
This protocol is based on spectrophotometric measurement of NADPH oxidation.
Materials:
-
Purified Trypanothione Reductase
-
This compound
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EDTA
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a fixed concentration of NADPH (e.g., 100 µM).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a small, fixed amount of purified trypanothione reductase.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving this compound and a typical experimental workflow for studying its enzyme interactions.
References
N1-Glutathionyl-spermidine Disulfide: Evaluating a Natural Substrate in the Landscape of Trypanothione Reductase Inhibition
A Comparative Guide for Researchers in Drug Development
N1-Glutathionyl-spermidine disulfide, a key metabolite in the redox homeostasis of trypanosomatid parasites, serves as the natural substrate for the enzyme trypanothione reductase (TR). This enzyme is a critical component of the parasite's defense against oxidative stress, making it a prime target for the development of novel therapeutics against diseases such as leishmaniasis and Chagas disease. While this compound is essential for the catalytic cycle of TR, its role as a potential inhibitor, and how it compares to a growing arsenal of synthetic and natural product inhibitors, is a subject of significant interest to researchers in the field.
This guide provides a comparative overview of this compound in the context of TR inhibition, presenting quantitative data for a range of alternative inhibitors, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison of Trypanothione Reductase Inhibitors
| Inhibitor Class | Compound | Target Organism | IC50 / Ki (µM) | Mode of Inhibition | Reference |
| Phenothiazines | Thioridazine | Trypanosoma cruzi | - (Irreversible) | Irreversible | [2] |
| Clomipramine | Trypanosoma cruzi | 6 (Ki) | Competitive | [2] | |
| Tricyclics | Mepacrine | Trypanosoma cruzi | Weak inhibitor | Competitive | [3] |
| Substrate Analogues | Compound 3 | Trypanosoma cruzi | 2 (Ki) | Competitive | [4] |
| Various Analogues | Trypanosoma cruzi | 30 - 91 (Ki) | Competitive | [1][5] | |
| Peptides | Peptide P4 | Leishmania infantum | < 0.02 (Ki*) | Non-competitive, Pseudoirreversible | [6] |
| Natural Products | Aurin tricarboxylic acid | Trypanosoma brucei | 0.176 | - | [7] |
| ZINC Database Compounds | ZINC12151998 | Leishmania mexicana | 58 (IC50) | - | [8] |
Note: IC50 represents the half-maximal inhibitory concentration, while Ki is the inhibition constant. Ki denotes the overall inhibition constant for a multi-step inhibition process.
Signaling Pathways and Experimental Workflows
To understand the significance of inhibiting Trypanothione Reductase, it is crucial to visualize its role within the parasite's redox metabolism.
The evaluation of potential inhibitors typically follows a standardized workflow to determine their potency and mechanism of action.
The logical relationship for classifying an ideal TR inhibitor involves considering its potency against the target enzyme and its selectivity over the human homolog, glutathione reductase (GR).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Trypanothione Reductase inhibitors.
Trypanothione Reductase (TR) Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of trypanothione disulfide, the oxidized form of this compound's functional analog.
Materials:
-
Recombinant Trypanothione Reductase (from the target parasite species)
-
NADPH
-
Trypanothione disulfide (TS2)
-
HEPES buffer (pH 7.5)
-
EDTA
-
Bovine Serum Albumin (BSA)
-
Test inhibitor compounds dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 40 mM HEPES (pH 7.5), 1 mM EDTA, and 0.1 mg/ml BSA.
-
In a 384-well plate, add the reaction mixture, the test inhibitor at various concentrations (typically in a dose-response format), and 5 mU/ml of Trypanothione Reductase. The final DMSO concentration should be kept constant (e.g., 2%).
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding a solution of trypanothione disulfide (final concentration of 150 µM) and NADPH (final concentration of 300 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated relative to a control reaction containing only DMSO without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Determination of Mode of Inhibition (Kinetic Analysis)
To determine if an inhibitor is competitive, non-competitive, or uncompetitive, the TR inhibition assay is performed with varying concentrations of both the inhibitor and the substrate (trypanothione disulfide).
Procedure:
-
Set up a series of reactions as described in the TR inhibition assay.
-
For each concentration of the inhibitor, vary the concentration of trypanothione disulfide (e.g., from 0.5 to 10 times the Km value).
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.
-
The inhibition constant (Ki) can be calculated from these plots.
Selectivity Assay (vs. Human Glutathione Reductase)
This assay is crucial to assess the inhibitor's specificity for the parasite enzyme over its human homolog.
Materials:
-
Human Glutathione Reductase (hGR)
-
Glutathione disulfide (GSSG)
-
All other reagents from the TR inhibition assay
Procedure:
-
The assay is performed similarly to the TR inhibition assay, with the following modifications:
-
Use human Glutathione Reductase instead of TR.
-
Use glutathione disulfide (GSSG) as the substrate instead of trypanothione disulfide.
-
-
Determine the IC50 of the test compound against hGR.
-
The selectivity index is calculated as the ratio of the IC50 for hGR to the IC50 for TR. A higher selectivity index indicates a more promising drug candidate.
Conclusion
This compound, as the natural substrate of Trypanothione Reductase, represents the starting point for understanding the enzyme's function and for the rational design of effective inhibitors. While not an inhibitor itself, its structure provides a blueprint for the development of substrate analogues with potent inhibitory activity. The comparative data presented here for a range of alternative inhibitors, along with detailed experimental protocols, offer a valuable resource for researchers dedicated to the discovery and development of novel therapies targeting the unique redox metabolism of trypanosomatid parasites. The continued exploration of diverse chemical scaffolds, guided by a thorough understanding of the target enzyme and robust evaluation methodologies, holds the key to overcoming the challenges posed by these devastating neglected diseases.
References
- 1. Inhibition of trypanothione reductase by substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationally designed selective inhibitors of trypanothione reductase. Phenothiazines and related tricyclics as lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pseudoirreversible slow‐binding inhibition of trypanothione reductase by a protein–protein interaction disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling N1-Glutathionyl-spermidine disulfide
Safe Handling and Disposal of N1-Glutathionyl-spermidine disulfide
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, a comprehensive approach to personal protection is mandatory. The minimum required PPE for handling this compound is outlined below.[1][2][3]
| Equipment | Specification | Purpose |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield should be worn over safety glasses when there is a risk of splashes.[4] | Protects eyes and face from splashes, aerosols, and flying particles. |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving for added protection.[4] | Prevents skin contact with the chemical. Change gloves immediately if contaminated. |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-toe shoes constructed of a non-porous material. | Prevents injury from spills or dropped objects.[2] |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. If work outside a hood is unavoidable, a risk assessment should be performed by an environmental health and safety (EHS) professional to determine if a respirator (e.g., N95) is needed.[2] | Protects against inhalation of aerosols or fine powders. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to ensure personnel safety and environmental protection.
Risk Assessment and Preparation
-
Hazard Identification: Treat this compound as a substance with unknown toxicity. Assume it may be an irritant, sensitizer, or have other harmful effects.
-
Exposure Control: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed. A spill kit appropriate for chemical spills should be available.
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Surface: Line the work surface inside the chemical fume hood with a plastic-backed absorbent pad to contain any potential spills.[8]
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a microbalance with a draft shield if available to minimize air currents and sample loss.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid splashing. Cap and vortex or sonicate to dissolve as needed. Keep containers closed when not in use.
-
Post-Handling Decontamination: After handling is complete, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the absorbent pad and cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after removing PPE.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
The recommended storage condition is typically at -20°C.
-
Store in a secondary container to prevent contamination in case of a leak.
-
Do not store with incompatible materials. While specific incompatibilities are unknown, it is prudent to store it away from strong oxidizing agents, acids, and bases.
Spill and Exposure Procedures
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use a spill kit to absorb the material.
-
Wipe the area clean with an appropriate solvent and then soap and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Provide first responders with information about the spilled material.
-
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Disposal Plan
In the absence of specific data, all waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused or expired solid compound in its original container or a compatible, sealed waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a sealed, labeled hazardous waste bag or container.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[9][10][11]
Procedural Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehs.ufl.edu [ehs.ufl.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
